(R)-PROTAC CDK9 ligand-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H28N6O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m1/s1 |
InChI Key |
ZTQFEMJXWCDAAJ-MRXNPFEDSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-PROTAC CDK9 Ligand-1: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PROTAC CDK9 ligand-1 is a key chemical entity utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). As a fundamental component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[1] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for therapeutic intervention. This technical guide delineates the mechanism of action of PROTACs incorporating this ligand, provides a summary of representative quantitative data for a resulting CDK9 degrader, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Core Mechanism of Action
PROTACs synthesized using this compound are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The mechanism involves the formation of a ternary complex between the PROTAC molecule, the target protein (CDK9), and an E3 ubiquitin ligase.
The this compound portion of the molecule serves as the "warhead" that specifically binds to CDK9. The other end of the PROTAC is linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the CDK9 protein. This event-driven pharmacology allows for a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and functional consequences of CDK9 degradation, a series of signaling pathways and experimental workflows are investigated.
References
An In-depth Technical Guide to (R)-PROTAC CDK9 ligand-1
(R)-PROTAC CDK9 ligand-1 is a crucial chemical intermediate employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). This ligand serves as the CDK9-binding moiety, a critical component of the heterobifunctional PROTAC molecule. The development and application of this ligand are detailed in the 2021 Journal of Medicinal Chemistry article, "Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer" by Wei D, et al.[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.
Core Concepts
PROTAC Technology: Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific proteins from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag a target protein for degradation. A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key enzyme involved in the regulation of transcription. It is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2411021-95-7[2] |
| Molecular Formula | C₂₀H₂₈N₆O[2] |
| Molecular Weight | 368.48 g/mol |
| SMILES | CC--INVALID-LINK--Nc1cc(NCc2ccc(N)cc2)n2ncc(C(C)C)c2n1[2] |
Mechanism of Action in PROTACs
This compound itself is not the final active PROTAC. Instead, it is a critical building block. In the context of a complete PROTAC molecule, this ligand selectively binds to the ATP-binding pocket of CDK9. The other end of the PROTAC molecule simultaneously recruits an E3 ubiquitin ligase, forming a ternary complex between CDK9, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome.
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action for a PROTAC utilizing a CDK9 ligand.
Caption: CDK9-mediated transcriptional elongation and its degradation by a PROTAC.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound and the resulting PROTACs are described in the publication by Wei D, et al.[1] While the full, detailed procedures are proprietary to the research, the general methodologies are outlined below.
Synthesis of this compound: The synthesis of this ligand would typically involve a multi-step organic synthesis process. Based on its structure, this would likely include steps such as nucleophilic aromatic substitution, amide bond formation, and other standard organic chemistry reactions. For the precise reaction conditions, catalysts, and purification methods, it is essential to refer to the experimental section of the cited publication.
General Workflow for PROTAC Synthesis and Evaluation:
Caption: A generalized workflow for the development of CDK9-targeting PROTACs.
Key Experimental Techniques:
-
Western Blotting: This is a fundamental technique to demonstrate the degradation of the target protein. Cells are treated with the PROTAC at various concentrations and for different durations. The cell lysates are then analyzed by Western blotting using an antibody specific to CDK9 to visualize the reduction in protein levels. The concentration at which 50% of the protein is degraded is known as the DC₅₀.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of the PROTAC on the proliferation and viability of cancer cells. The concentration that inhibits 50% of cell growth is the IC₅₀ value.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the mRNA levels of CDK9 and its downstream target genes (e.g., MYC, MCL-1) to confirm that the PROTAC's effect is at the protein level and to study its impact on transcription.
-
In Vivo Xenograft Models: To assess the anti-tumor efficacy of the PROTACs in a living organism, human cancer cells are implanted in immunocompromised mice. The mice are then treated with the PROTAC, and tumor growth is monitored over time.
Quantitative Data
The primary publication by Wei D, et al. focuses on the characterization of the final PROTAC degraders synthesized using this compound as a starting material.[1] Specific quantitative data for the ligand itself, such as its binding affinity (Kd) to CDK9, are not provided in the abstract and would be found in the full experimental details of the paper. The potency of the final PROTACs is reported in terms of their ability to degrade CDK9 (DC₅₀) and inhibit cancer cell growth (IC₅₀). For a comprehensive table of these values for the various PROTACs developed in the study, researchers should consult the full text of the cited article.
Conclusion
This compound is a key building block for the development of potent and selective CDK9-degrading PROTACs. Its use has enabled the creation of molecules with significant anti-tumor activity in preclinical models of triple-negative breast cancer. This technical guide provides a foundational understanding of this ligand, its role in PROTAC technology, and the experimental approaches used to validate its utility. For researchers in the field of targeted protein degradation and oncology drug discovery, a thorough review of the primary literature is recommended for detailed experimental procedures and comprehensive quantitative data.
References
An In-depth Technical Guide on PROTAC-mediated CDK9 Degradation Utilizing (R)-PROTAC CDK9 Ligand-1 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various malignancies, including triple-negative breast cancer (TNBC) and pancreatic cancer. Traditional small-molecule inhibitors of CDK9 often face challenges with selectivity and the need for continuous target occupancy. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that induces the degradation of target proteins, such as CDK9, rather than merely inhibiting their enzymatic activity. This guide provides a comprehensive technical overview of the principles, methodologies, and data related to the development and evaluation of PROTACs for CDK9 degradation, with a focus on those utilizing ligands like (R)-PROTAC CDK9 ligand-1.
This compound is a specific chemical moiety, a CDK9 ligand, designed for the synthesis of PROTAC molecules. It serves as the "warhead" that binds to the CDK9 protein. This ligand is then connected via a linker to an E3 ligase-recruiting ligand, forming a heterobifunctional PROTAC. This tripartite complex formation (CDK9 - PROTAC - E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of CDK9.
Mechanism of Action: PROTAC-mediated CDK9 Degradation
The mechanism of action for a CDK9-targeting PROTAC involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule, possessing ligands for both CDK9 and an E3 ubiquitin ligase (commonly Cereblon [CRBN]), simultaneously binds to both proteins, forming a CDK9-PROTAC-CRBN ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to surface-exposed lysine (B10760008) residues on the CDK9 protein.
-
Proteasomal Degradation: The poly-ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.
-
Downstream Effects: The degradation of CDK9 leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn downregulates the expression of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc, ultimately inducing apoptosis in cancer cells.
Quantitative Data on CDK9-Targeting PROTACs
The efficacy of CDK9-targeting PROTACs is quantified by several key parameters: the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of quantitative data for representative CDK9 PROTACs.
| PROTAC Name | CDK9 Ligand Scaffold | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 45 | Aminopyrimidine | Pomalidomide | MDA-MB-231 | 3.9 | >95 | 12.4 | Wei D, et al. J Med Chem. 2021[1] |
| Compound 29 | Not Specified | Not Specified | MDA-MB-231 | 3.94 | 96 | Not Reported | Bioorg Chem. 2024[2] |
| PROTAC 2 | Aminopyrazole | Thalidomide | MiaPaCa2 | 158 ± 6 | >90 | Not Reported | Bioorg Med Chem Lett. 2021[3] |
| THAL-SNS-032 | SNS-032 | Thalidomide | MCF7, T47D | Not Reported | Not Reported | High | Noblejas-López et al. cited in Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer[4] |
| B03 | BAY-1143572 | Thalidomide | MV4-11 | 7.62 | Not Reported | Potent | Full article: Targeting CDK9 with selective inhibitors or degraders in tumor therapy[5] |
| 11c | Wogonin | Pomalidomide | MCF7 | Not Reported | Dose-dependent | Sub-micromolar | Full article: Targeting CDK9 with selective inhibitors or degraders in tumor therapy[5] |
Experimental Protocols
Western Blot Analysis for CDK9 Degradation (Determination of DC50 and Dmax)
This protocol is used to quantify the degradation of CDK9 in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, MiaPaCa2)
-
CDK9-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the CDK9 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay for IC50 Determination)
This protocol measures the effect of the CDK9 PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
CDK9-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 PROTAC and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the CDK9-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
CDK9-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-CDK9)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the CDK9 PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against CDK9 and the E3 ligase (e.g., CRBN) to detect the co-immunoprecipitated proteins. The presence of CDK9 in the CRBN immunoprecipitate (and vice versa) in the presence of the PROTAC indicates the formation of the ternary complex.
Visualizations
Signaling Pathway of PROTAC-mediated CDK9 Degradation
Caption: Mechanism of PROTAC-mediated CDK9 degradation and downstream effects.
Experimental Workflow for Determining PROTAC Efficacy
Caption: Workflow for the evaluation of CDK9-targeting PROTAC efficacy.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to PROTAC Technology for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell entirely. This approach utilizes the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional small-molecule inhibitors that require continuous binding to a protein's active site to exert their effect, TPD offers a more definitive and potentially more durable outcome. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology, offering a novel strategy to address targets previously considered "undruggable."[1]
The PROTAC Core Mechanism of Action
PROTACs are heterobifunctional molecules engineered to hijack the UPS to selectively degrade a target protein of interest (POI).[3] They act as a molecular bridge, bringing a specific E3 ubiquitin ligase into close proximity with the POI.[4]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key POI-PROTAC-E3 ligase ternary complex.[1][5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI, acting as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins.[1][3]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can go on to mediate the degradation of another POI molecule, giving it a catalytic mode of action.[1][3][4]
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Protac Technology in Cancer Drug Development– A Review [ijaresm.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Application of (R)-PROTAC CDK9 Ligand-1 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. This action facilitates the transcriptional elongation of numerous genes, including those encoding anti-apoptotic proteins and oncogenes such as Mcl-1 and c-Myc, which are frequently dysregulated in cancer.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. (R)-PROTAC CDK9 ligand-1 is a key building block used in the synthesis of CDK9-targeting PROTACs. These heterobifunctional molecules typically consist of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). By bringing CDK9 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of CDK9, offering a powerful strategy to abrogate its function in cancer cells. This guide provides an in-depth overview of the applications of this compound in cancer research, including quantitative data on CDK9 degraders, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative data for various CDK9-targeting PROTACs, many of which can be synthesized using this compound or similar moieties.
Table 1: In Vitro Degradation of CDK9 by PROTACs in Cancer Cell Lines
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| dCDK9-202 | TC-71 | 3.5 | >99 | Not Specified |
| dCDK9-202 | U87 | <10 | Not Specified | Not Specified |
| dCDK9-202 | SKUT1 | <10 | Not Specified | Not Specified |
| dCDK9-202 | RH5 | <10 | Not Specified | Not Specified |
| THAL-SNS032 | TC-71 | 47.4 | Not Specified | Not Specified |
| Compound 29 | MDA-MB-231 | 3.94 | 96 | Not Specified |
| KI-CDK9d-32 | MOLT-4 | 0.89 | ~100 | 4 |
| PROTAC 3 | HCT116 | Not Specified | ~56 (at 10 µM) | 6 |
| PROTAC 3 | HCT116 | Not Specified | ~65 (at 20 µM) | 6 |
Table 2: Anti-proliferative Activity of CDK9 PROTACs in Cancer Cell Lines
| PROTAC Compound | Cell Line | IC50 (nM) |
| dCDK9-202 | TC-71 | 8.5 |
| dCDK9-202 | T778 | 40.9 |
| dCDK9-202 | A-375 | 83.3 |
| dCDK9-202 | MES-SA | 85.3 |
| dCDK9-202 | MDA-MB-231 | 79.6 |
| dCDK9-202 | A-673 | 75.4 |
| dCDK9-202 | NCI-H226 | 57.0 |
| dCDK9-202 | NALM6 | 23.4 |
| dCDK9-202 | SJSA-1 | 174.2 |
| dCDK9-202 | U87 | 33.9 |
| dCDK9-202 | SKUT1 | 106.3 |
| dCDK9-202 | RH5 | 2.4 |
| dCDK9-202 | REH | 6.6 |
| PROTAC FLT3/CDK9 degrader-1 | MV4-11 | 47 |
| PROTAC FLT3/CDK9 degrader-1 | MOLM-13 | 42 |
| PROTAC FLT3/CDK9 degrader-1 | RS4-11 | 1014 |
| KI-CDK9d-32 | (Mean across cell lines) | 82.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of CDK9-targeting PROTACs.
Western Blotting for CDK9 Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with a CDK9-targeting PROTAC.
Materials:
-
Cancer cell lines (e.g., HCT116, MOLM-13, MV4-11, MDA-MB-231)
-
Cell culture medium and supplements
-
CDK9-targeting PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-Mcl-1, anti-c-Myc, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of the CDK9 PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape adherent cells and collect the lysate in pre-chilled microcentrifuge tubes. For suspension cells, pellet cells by centrifugation before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK9, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and DC50 values.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of a CDK9-targeting PROTAC on cancer cell viability by measuring ATP levels.
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well).
-
Include control wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK9 PROTAC.
-
Add the compound to the experimental wells and incubate for a specified period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Plot the luminescence values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a CDK9-targeting PROTAC.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat cells with various concentrations of the CDK9 PROTAC for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium (for adherent cells).
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Mandatory Visualization
PROTAC Mechanism of Action
Caption: General mechanism of action for a CDK9-targeting PROTAC.
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: CDK9's role in transcriptional regulation and its inhibition by PROTACs.
Experimental Workflow for Evaluating CDK9 PROTACs
Caption: A typical experimental workflow for the preclinical evaluation of CDK9 PROTACs.
The Discovery and Development of (R)-PROTAC CDK9 ligand-1 and Derived Degraders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and development of (R)-PROTAC CDK9 ligand-1, a crucial building block for the synthesis of potent and selective Cyclin-Dependent Kinase 9 (CDK9) degraders. The focus of this document is on the subsequent development of PROTACs, particularly the lead compound 45 , as described in the seminal work by Wei D, et al., in the Journal of Medicinal Chemistry, 2021.[1] This work highlights a significant advancement in targeting transcriptional addiction in Triple-Negative Breast Cancer (TNBC).
Introduction: Targeting Transcriptional Addiction through CDK9 Degradation
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation.[2] Many cancers, including TNBC, are dependent on the continuous transcription of oncogenes and anti-apoptotic proteins like MYC and Mcl-1.[3] Targeting CDK9 offers a promising therapeutic strategy to shut down this transcriptional addiction.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an alternative to traditional enzyme inhibition. They function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4] This event-driven pharmacology can offer advantages over occupancy-driven inhibition, including enhanced potency and a more sustained duration of action.
The Ligand: this compound
This compound serves as the warhead, the moiety that binds to the target protein, CDK9. While the primary publication focuses on the final PROTAC molecules, the synthesis of this ligand is a critical first step. It is designed to selectively bind to the ATP-binding pocket of CDK9. The development of PROTACs from this ligand involved extensive structure-activity relationship (SAR) studies to optimize the linker and the E3 ligase-recruiting moiety for efficient ternary complex formation and subsequent degradation.
Mechanism of Action: PROTAC-mediated CDK9 Degradation
The PROTACs developed from this compound function by inducing the degradation of CDK9. The process involves the PROTAC molecule simultaneously binding to both CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This forms a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a downstream suppression of transcriptional activity.
Downstream Signaling Pathway
The degradation of CDK9 has profound effects on cellular signaling, primarily through the disruption of transcriptional programs essential for cancer cell survival. By eliminating CDK9, the PROTACs prevent the phosphorylation of RNA Polymerase II, leading to the downregulation of key oncogenes and anti-apoptotic proteins. This ultimately triggers apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead CDK9 degrader, compound 45 , as reported by Wei D, et al.[1]
Table 1: In Vitro Degradation of CDK9 by Compound 45 in MDA-MB-231 Cells
| Time (h) | Concentration (nM) | % CDK9 Remaining |
| 6 | 1 | >90% |
| 6 | 10 | ~50% |
| 6 | 100 | <10% |
| 12 | 100 | <5% |
| 24 | 100 | <5% |
Table 2: Anti-proliferative Activity of Compound 45
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.3 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 25.1 |
| HCC1937 | Triple-Negative Breast Cancer | 30.8 |
Table 3: Degradation Potency and Efficacy of Compound 45 (24h treatment)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MDA-MB-231 | 8.9 | >95 |
Experimental Protocols
The following are generalized protocols for the key experiments performed in the development of CDK9 degraders. For specific details, refer to the supporting information of Wei D, et al., J Med Chem 2021.[5]
Synthesis of this compound and Derived PROTACs
The synthesis is a multi-step process. A generalized workflow is presented below. The initial phase involves the synthesis of the core heterocyclic structure of the CDK9 ligand. This is followed by the attachment of the linker and finally the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).
Western Blot Analysis for CDK9 Degradation
This technique is used to quantify the amount of CDK9 protein in cells after treatment with the PROTAC.
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK9 degrader or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CDK9 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. A loading control like GAPDH or β-actin is used to normalize the results.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 degrader for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the CDK9 degrader in a living organism.
-
Cell Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the CDK9 degrader (e.g., compound 45 ) or vehicle via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and CDK9 levels.
Conclusion
The development of PROTACs derived from this compound, particularly compound 45 , represents a successful strategy for targeting transcriptional addiction in TNBC.[1] These molecules effectively induce the selective degradation of CDK9, leading to the downregulation of key oncogenic drivers and subsequent cancer cell death. The comprehensive in vitro and in vivo data demonstrate the potential of this approach for the development of novel cancer therapeutics. This technical guide provides a core overview of the discovery, mechanism, and evaluation of these promising CDK9 degraders.
References
A Technical Guide to the Structural Basis of PROTAC-Mediated CDK9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the structural basis for the binding of Proteolysis Targeting Chimeras (PROTACs) to Cyclin-Dependent Kinase 9 (CDK9). While a specific crystal structure for "(R)-PROTAC CDK9 ligand-1" is not publicly available, this document elucidates the fundamental principles of PROTAC-mediated CDK9 degradation by examining related compounds and the methodologies used for their characterization. We present a compilation of quantitative data for various CDK9 degraders, detailed experimental protocols for key biophysical and cellular assays, and logical diagrams to illustrate the underlying molecular mechanisms and experimental workflows.
Introduction: Targeting CDK9 with PROTACs
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various malignancies, including pancreatic, prostate, and breast cancers.[1] Traditional small-molecule inhibitors block the catalytic activity of CDK9 by binding to its ATP pocket.[2] The PROTAC technology offers an alternative and potentially more efficacious strategy by inducing the selective degradation of the CDK9 protein.[2][3]
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), in this case, CDK9; a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]); and a chemical linker that connects the two ligands.[2] This tripartite assembly forms a ternary complex (CDK9-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to CDK9, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2] This event-driven pharmacology allows for sub-stoichiometric, sustained target protein knockdown, which can lead to a more profound and durable biological response compared to occupancy-driven inhibition.
Structural Basis of Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex. While a crystal structure for a PROTAC bound to CDK9 and an E3 ligase has yet to be publicly disclosed, insights can be drawn from computational modeling and the structures of other PROTAC ternary complexes.
Molecular docking studies are frequently employed to predict the binding mode of the CDK9 ligand within the ATP-binding pocket and to guide the design of the linker to connect to the E3 ligase ligand.[4] The stability of the ternary complex is not solely dependent on the binary binding affinities of the individual ligands but is also influenced by cooperative protein-protein and protein-ligand interactions that are newly formed upon complex assembly. These interactions are crucial for determining the selectivity and efficiency of degradation.
The signaling pathway for PROTAC-mediated CDK9 degradation is initiated by the formation of the ternary complex, leading to a cascade of enzymatic reactions that result in the degradation of CDK9 and the subsequent downstream effects on transcription.
Quantitative Data for CDK9 PROTACs
The efficacy of CDK9 PROTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values, as well as their IC50 values for cell growth inhibition. The following table summarizes publicly available data for several representative CDK9 PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Ligand Base | DC50 (nM) | Cell Line | IC50 (nM) | Reference(s) |
| dCDK9-202 | Cereblon (CRBN) | TX-16 derivative | 3.5 | TC-71 | 8.5 | [5][6] |
| B03 | Pomalidomide | BAY-1143572 | 7.62 | MV4-11 | ~8 (CDK9 inhibition) | [2][7][8] |
| PROTAC 8 | Pomalidomide | AT-7519 | 30 (CDK9₄₂) & 50 (CDK9₅₅) | MOLM-13 | 120 | [9] |
| THAL-SNS-032 | Thalidomide | SNS-032 | Not specified | MOLT-4 | 50 | [7] |
| PROTAC 23 | Not specified | Not specified | 1.09 | NCI-H69 | 1.027 | [9] |
| Degrader 14 | Not specified | FN-1501 | 33 | PC-3 | 120 | [3] |
| Degrader 22 | Not specified | Flavonoid derivative | 43 | 22Rv1 | 60 | [3] |
Note: Data are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The characterization of a PROTAC's binding and degradation properties involves a series of biophysical and cell-based assays. The following protocols provide a general framework for these experiments.
Biophysical Assays for Ternary Complex Characterization
4.1.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the PROTAC's interaction with its target and the E3 ligase.
-
Objective: To determine the binding affinities of the PROTAC to CDK9 and the E3 ligase individually (binary interactions) and to characterize the formation of the ternary complex.
-
Materials:
-
Purified recombinant CDK9/Cyclin T1 complex.
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1).
-
PROTAC compound dissolved in a matched buffer (e.g., PBS with 2% DMSO).
-
ITC instrument (e.g., MicroCal ITC200).
-
-
Protocol:
-
Sample Preparation: Dialyze all proteins into the same buffer batch to minimize buffer mismatch effects. Accurately determine the concentrations of all components.
-
Binary Titration (PROTAC into CDK9):
-
Fill the ITC cell (200-300 µL) with CDK9/Cyclin T1 (e.g., 10-20 µM).
-
Load the injection syringe (40 µL) with the PROTAC (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Binary Titration (PROTAC into E3 Ligase): Repeat step 2, titrating the PROTAC into the E3 ligase solution.
-
Ternary Complex Titration: To assess cooperativity, pre-saturate the PROTAC with one protein and titrate into the other. For example, titrate a pre-formed PROTAC-E3 ligase complex into the CDK9 solution.
-
Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
4.1.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding kinetics (association and dissociation rates) and affinity in real-time.
-
Objective: To measure the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins).
-
Purified proteins (CDK9/Cyclin T1, E3 ligase).
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol:
-
Immobilization: Immobilize one protein (the "ligand," e.g., His-tagged E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC (the "analyte") over the immobilized ligand surface.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the surface between injections.
-
-
Ternary Complex Analysis:
-
Inject a saturating concentration of the PROTAC over the immobilized E3 ligase to form a stable binary complex.
-
Inject a series of concentrations of CDK9/Cyclin T1 over the PROTAC-E3 ligase surface to measure ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Cellular Assays for Degradation and Functional Effects
4.2.1. Western Blot for CDK9 Degradation
This is the gold-standard assay to directly measure the reduction of cellular CDK9 protein levels.
-
Objective: To quantify the dose- and time-dependent degradation of CDK9 induced by a PROTAC and to determine the DC50 value.
-
Materials:
-
Cancer cell line (e.g., HCT116, MOLM-13).
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-CDK9, anti-GAPDH or anti-β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize CDK9 band intensity to the loading control. Plot the percentage of remaining CDK9 against the log of the PROTAC concentration to calculate the DC50.
-
Experimental and Logical Workflow Visualization
A systematic workflow is essential for the discovery and characterization of novel CDK9 PROTACs. The process typically begins with the design and synthesis of the molecule, followed by a series of biophysical and cellular assays to evaluate its efficacy and mechanism of action.
Conclusion
The development of PROTACs targeting CDK9 represents a promising therapeutic strategy for various cancers. While the precise structural details of the this compound ternary complex remain to be elucidated, the principles of PROTAC-mediated degradation are well-established. The formation of a stable and cooperative ternary complex between CDK9, the PROTAC, and an E3 ligase is the pivotal event that triggers selective protein degradation. The quantitative characterization of this process through a combination of biophysical and cellular assays is essential for the rational design and optimization of potent and selective CDK9 degraders. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to advance the development of this exciting therapeutic modality.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
chemical properties of (R)-PROTAC CDK9 ligand-1
An In-depth Technical Guide to (R)-PROTAC CDK9 Ligand-1 and its Application in Targeted Protein Degradation
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target in various diseases, particularly in oncology.[1][2] Traditional small-molecule inhibitors of CDK9 have faced challenges in achieving high selectivity and potency. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system.[2] This technical guide focuses on this compound, a crucial component in the synthesis of PROTACs designed to target CDK9 for degradation.
This compound serves as a high-affinity warhead that binds to CDK9. In a complete PROTAC molecule, this ligand is connected via a chemical linker to an E3 ubiquitin ligase ligand, which recruits the cellular machinery responsible for protein degradation.[1][2] The formation of a ternary complex between the PROTAC, CDK9, and an E3 ligase leads to the ubiquitination and subsequent degradation of CDK9 by the proteasome.[1][2] This approach provides a powerful strategy to eliminate CDK9 protein, offering potential advantages over traditional inhibition.
Chemical Properties of this compound
This compound is a key chemical entity for the synthesis of CDK9-targeting PROTACs. Its fundamental chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C20H28N6O | [3][4][5] |
| Molecular Weight | 368.48 g/mol | [3][4] |
| Canonical SMILES | CC(C1=C2N=C(N--INVALID-LINK--CC)C=C(NCC3=CC=C(N)C=C3)N2N=C1)C | [4] |
| CAS Number | 3031327-95-1 | [3] |
| Appearance | Solid | [6] |
| Purity | 99.75% | [3] |
| Storage | Room temperature in continental US; may vary elsewhere. | [3] |
Mechanism of Action: From Ligand to Degrader
The this compound is a critical component of a bifunctional PROTAC molecule. The PROTAC's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the target protein, CDK9.
The process can be summarized in the following steps:
-
Binding to CDK9: The this compound moiety of the PROTAC molecule binds to the CDK9 protein.
-
Recruitment of E3 Ligase: The other end of the PROTAC, bearing a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), recruits the E3 ligase machinery.
-
Formation of a Ternary Complex: The PROTAC molecule facilitates the formation of a ternary complex, bringing CDK9 and the E3 ligase into close proximity.[1]
-
Ubiquitination of CDK9: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the CDK9 protein, tagging it for degradation.
-
Proteasomal Degradation: The ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome into small peptides.[2]
-
PROTAC Recycling: The PROTAC molecule is released and can catalyze further rounds of CDK9 degradation.[2]
Experimental Protocols
Synthesis of a CDK9-Targeting PROTAC
This protocol describes a general method for synthesizing a PROTAC molecule using this compound, a linker, and an E3 ligase ligand (e.g., a Cereblon ligand like pomalidomide).
Materials:
-
This compound
-
A suitable linker with appropriate functional groups (e.g., a PEG linker with a carboxylic acid and an amine-reactive group)
-
An E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a free amine)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Activation of the Linker: Dissolve the linker in anhydrous DMF. Add HATU and DIPEA to activate the carboxylic acid group of the linker.
-
Coupling to this compound: Add this compound to the activated linker solution. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purification of the Intermediate: Purify the resulting intermediate product by column chromatography on silica gel.
-
Deprotection (if necessary): If the other end of the linker is protected, perform the appropriate deprotection step.
-
Coupling to E3 Ligase Ligand: Dissolve the purified intermediate and the E3 ligase ligand in anhydrous DMF. Add coupling reagents (e.g., HATU, DIPEA).
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and HPLC.
In Vitro CDK9 Degradation Assay
This protocol outlines a method to assess the ability of a synthesized CDK9 PROTAC to induce the degradation of CDK9 in a cell-based assay.
Materials:
-
A human cell line expressing CDK9 (e.g., HCT116, MV4-11)
-
Synthesized CDK9 PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the CDK9 PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CDK9 and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for CDK9 and the loading control. Normalize the CDK9 signal to the loading control and calculate the percentage of CDK9 degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% of the protein is degraded).
Signaling Pathway of CDK9 and Impact of Degradation
CDK9, in complex with its cyclin partners (T1, T2a, T2b, K), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II (RNAPII).[1] This phosphorylation event is essential for the transition from transcription initiation to elongation. By promoting transcriptional elongation, CDK9 is involved in the expression of numerous genes, including anti-apoptotic proteins like Mcl-1.[1]
Degradation of CDK9 via a PROTAC leads to a rapid and sustained loss of the protein, which in turn inhibits the phosphorylation of RNAPII. This results in the downregulation of short-lived anti-apoptotic proteins and can induce apoptosis in cancer cells that are dependent on high transcriptional activity.
Conclusion
This compound is a fundamental building block for the development of potent and selective CDK9-degrading PROTACs. The PROTAC technology offers a promising therapeutic strategy for targeting CDK9 in cancer and other diseases by harnessing the cell's own protein degradation machinery. The ability to induce the degradation of CDK9, rather than simply inhibiting its enzymatic activity, can lead to a more profound and durable biological response. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. Further research and development of CDK9-targeting PROTACs hold the potential to deliver novel and effective therapies.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. PROTAC CDK9 ligand-1 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a CDK9 PROTAC Using (R)-PROTAC CDK9 Ligand-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and a validated target in various cancers. The development of selective CDK9 inhibitors has been challenging due to the high homology among CDK family members. PROTAC-mediated degradation of CDK9 offers a promising alternative to traditional inhibition, with the potential for enhanced selectivity and a more profound and sustained downstream effect. This document provides a detailed protocol for the synthesis of a CDK9 PROTAC utilizing (R)-PROTAC CDK9 ligand-1 as the target-binding moiety.
Data Presentation
The following table summarizes representative quantitative data for a synthesized CDK9 PROTAC. It is important to note that these values are illustrative and the actual results may vary depending on the specific E3 ligase ligand, linker, and experimental conditions used.
| Parameter | Value | Cell Line | Reference |
| DC50 (CDK9 Degradation) | 3.5 nM | TC-71 | [1] |
| Dmax (Maximum Degradation) | >99% | TC-71 | [1] |
| IC50 (Cell Viability) | 8.5 nM | TC-71 | [1] |
| Selectivity | Selective for CDK9 over other CDKs | HCT116 | [1] |
Experimental Protocols
This section outlines a representative protocol for the synthesis of a CDK9 PROTAC by coupling this compound with a pomalidomide-based linker, a common strategy for recruiting the Cereblon (CRBN) E3 ligase.
Materials:
-
This compound
-
Pomalidomide-linker-acid (or a suitable derivative with a reactive group for coupling)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
High-performance liquid chromatography (HPLC) purification system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol:
-
Activation of the Linker:
-
Dissolve the pomalidomide-linker-acid (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the activated pomalidomide-linker solution dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired CDK9 PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Mandatory Visualizations
Signaling Pathway of CDK9 PROTAC Action
References
Application Notes and Protocols for (R)-PROTAC CDK9 ligand-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of a PROTAC synthesized from (R)-PROTAC CDK9 ligand-1 . This ligand is a crucial component for creating a PROTAC that specifically targets Cyclin-Dependent Kinase 9 (CDK9) for degradation.
CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various diseases, including cancer. By degrading CDK9, PROTACs offer a powerful approach to modulate its activity and downstream signaling pathways. These notes are intended to guide researchers in the effective use of CDK9-targeting PROTACs in a cell culture setting.
Mechanism of Action
A PROTAC synthesized from this compound is a heterobifunctional molecule. One end binds to CDK9, the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding brings CDK9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a reduction in total CDK9 protein levels and subsequent downstream effects.
Signaling Pathway Diagram
Caption: Mechanism of CDK9 degradation mediated by a PROTAC.
Quantitative Data Summary
The following tables summarize representative quantitative data for various CDK9-targeting PROTACs in different cancer cell lines. This data provides an expected range of potency.
| PROTAC Name | Cell Line | DC50 (Degradation) | IC50 (Viability) | Treatment Time | Reference |
| PROTAC CDK9 degrader-5 | MV4-11 (AML) | 0.10 µM (CDK9_42) | Not Reported | 6 hours | [1] |
| 0.14 µM (CDK9_55) | |||||
| dCDK9-202 | TC-71 (Ewing Sarcoma) | Not Reported | 8.5 nM | 72 hours | [2][3] |
| THAL-SNS-032 | BT474 (Breast Cancer) | Degradation observed at 50 nM | ~50-100 nM | 72 hours | [4] |
| PROTAC 2 | MiaPaCa-2 (Pancreatic) | 158 nM | Not Reported | Not Reported | [5] |
| GP262 (PI3K/mTOR PROTAC) | OCI-AML3 (AML) | 88.4 nM (PI3Kγ) | 44.3 nM | 24 hours | [6] |
Note: The data for GP262 is for a different PROTAC but is included to provide context on potencies observed in AML cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a CDK9 PROTAC.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of a CDK9 PROTAC.
Protocol 1: Western Blot for CDK9 Degradation
This protocol is to determine the dose- and time-dependent degradation of CDK9.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound derived PROTAC stock solution (in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-Mcl-1, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. For adherent cells, allow them to attach overnight.
-
PROTAC Treatment:
-
For dose-response: Treat cells with increasing concentrations of the CDK9 PROTAC (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6, 12, or 24 hours).
-
For time-course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the CDK9, Mcl-1, and c-Myc signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derived PROTAC stock solution (in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of medium in a 96-well plate. Incubate overnight.
-
PROTAC Treatment: Add 10 µL of serially diluted CDK9 PROTAC to the wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol quantifies apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derived PROTAC stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the CDK9 PROTAC at various concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Troubleshooting and Considerations
-
Solubility: Ensure the PROTAC is fully dissolved in DMSO and diluted in culture medium to avoid precipitation.
-
Vehicle Control: The final concentration of DMSO should be consistent across all treatments and typically should not exceed 0.5%.
-
Cell Line Selection: The expression levels of CDK9 and the specific E3 ligase recruited by the PROTAC can vary between cell lines, affecting the efficiency of degradation.
-
"Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation efficacy due to the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex. It is important to test a wide range of concentrations.
-
Kinetics of Degradation: The degradation of the target protein is a dynamic process. It is advisable to perform time-course experiments to determine the optimal endpoint for analysis.[7]
-
Off-Target Effects: As with any small molecule, it is important to consider potential off-target effects. Selectivity can be assessed by western blotting for other related proteins.
These application notes and protocols provide a comprehensive framework for the in vitro characterization of PROTACs derived from this compound. Adherence to these guidelines will facilitate robust and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Measuring CDK9 Degradation with (R)-PROTAC CDK9 ligand-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the degradation of Cyclin-Dependent Kinase 9 (CDK9) using Proteolysis Targeting Chimeras (PROTACs) synthesized from the (R)-PROTAC CDK9 ligand-1. These guidelines are intended to assist researchers in the quantitative assessment of CDK9 degradation, a critical step in the development of novel therapeutics targeting this key transcriptional regulator.
Introduction to CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) is a crucial component of the positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in promoting transcriptional elongation of many genes, including those involved in cell survival and proliferation like MYC and MCL-1.[1] Dysregulation of CDK9 activity is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[2][3]
PROTACs are innovative heterobifunctional molecules that offer a novel therapeutic modality. They function by inducing the degradation of a target protein rather than simply inhibiting its activity.[4] A PROTAC consists of a ligand that binds to the protein of interest (in this case, CDK9), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The use of this compound allows for the synthesis of PROTACs aimed at the targeted degradation of CDK9.[5]
Core Concepts and Signaling Pathway
The fundamental mechanism of a CDK9-targeting PROTAC involves hijacking the cell's ubiquitin-proteasome system to eliminate the CDK9 protein. This process prevents the phosphorylation of RNA Polymerase II and subsequently downregulates the transcription of CDK9-dependent genes.
Quantitative Data Summary
The efficacy of a CDK9 PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes representative quantitative data for various selective CDK9 PROTAC degraders.
| PROTAC Name | Cell Line | DC50 | Dmax | Reference |
| PROTAC CDK9 Degrader-1 | HCT116 | Dose-dependent degradation observed at 2.5-20 µM | >65% at 20 µM | [2][6] |
| dCDK9-202 | TC-71 | 3.5 nM | >99% | [7] |
| PROTAC CDK9 degrader-5 | MV411 | 0.10 µM (CDK942), 0.14 µM (CDK955) | Not Specified | [8] |
| PROTAC CDK9 degrader-6 | MV411 | 0.10 µM (CDK942), 0.14 µM (CDK955) | Not Specified | [9] |
| Aminopyrazole based PROTAC | MiaPaCa2 | 158 ± 6 nM | Not Specified | [10] |
Experimental Protocols
Western Blotting for CDK9 Degradation
Western blotting is a standard and reliable method to quantify the reduction in CDK9 protein levels following treatment with a PROTAC.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., HCT116, MOLM-13, MV4-11) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.[11]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the this compound based PROTAC in DMSO.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).[11]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[12]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the loading control.
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Quantitative mass spectrometry (MS)-based proteomics can provide a global and unbiased assessment of protein level changes, confirming the selectivity of the CDK9 degrader.
Protocol:
-
Sample Preparation:
-
Treat cells with the CDK9 PROTAC and a vehicle control as described for the western blot protocol.
-
Harvest and lyse the cells.
-
Perform protein digestion using trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify proteins by searching the acquired data against a protein database.
-
-
Data Analysis:
-
Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.
-
Identify proteins that are significantly downregulated to assess the on-target (CDK9) and off-target effects of the degrader.
-
Downstream Effects of CDK9 Degradation
The degradation of CDK9 is expected to lead to a decrease in the phosphorylation of its substrates and the downregulation of downstream target genes.
Signaling Pathway:
These downstream effects can be monitored by examining the phosphorylation status of RNA Polymerase II (Ser2) and the protein levels of key oncogenes like c-Myc and anti-apoptotic proteins such as Mcl-1 via western blotting.[2]
By following these detailed protocols and understanding the underlying principles, researchers can effectively measure CDK9 degradation induced by PROTACs derived from this compound and advance the development of this promising class of targeted therapeutics.
References
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate (R)-PROTAC CDK9 Ligand-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its association with Cyclin T1 forms the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of key cellular genes, including oncogenes like MYC and anti-apoptotic factors such as MCL-1. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the protein of interest (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
(R)-PROTAC CDK9 ligand-1 is a key chemical entity used in the synthesis of potent and selective CDK9-targeting PROTACs. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of CDK9 PROTACs synthesized using this ligand. The following sections will cover the mechanism of action, experimental workflows, and step-by-step protocols for assessing cellular viability, target engagement, protein degradation, and downstream gene expression.
Mechanism of Action of a CDK9 PROTAC
A CDK9-targeting PROTAC, synthesized using a ligand such as this compound, facilitates the formation of a ternary complex between CDK9 and an E3 ubiquitin ligase (e.g., Cereblon). This proximity allows the E3 ligase to polyubiquitinate CDK9, marking it for degradation by the 26S proteasome. The degradation of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II, thereby inhibiting transcriptional elongation of downstream target genes like MYC and MCL-1, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Application Notes and Protocols for In Vitro Evaluation of (R)-PROTAC CDK9 Ligand-1 Derived Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of PROTACs synthesized using (R)-PROTAC CDK9 ligand-1. The protocols outlined below are designed to assess the efficacy and mechanism of action of these targeted protein degraders.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers, including triple-negative breast cancer (TNBC). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins via the ubiquitin-proteasome system. A PROTAC molecule synthesized using this compound is designed to specifically recruit CDK9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation. This document details the key in vitro assays to quantify the degradation of CDK9 and evaluate the downstream cellular consequences.
Data Presentation: In Vitro Activity of a Representative CDK9 PROTAC
The following tables summarize representative quantitative data for a potent and selective CDK9 degrader, herein referred to as "CDK9-PROTAC-X," derived from this compound. The data is based on findings for similar potent CDK9 degraders evaluated in triple-negative breast cancer (TNBC) cell lines.[1][2][3]
Table 1: CDK9 Degradation Activity
| Parameter | Cell Line | Value |
| DC₅₀ (Degradation Concentration 50%) | MDA-MB-231 | 3.94 nM |
| Dₘₐₓ (Maximum Degradation) | MDA-MB-231 | >95% |
Table 2: Anti-proliferative Activity
| Parameter | Cell Line | Value |
| IC₅₀ (Inhibitory Concentration 50%) | MDA-MB-231 | 8.5 nM |
| IC₅₀ | Other TNBC Cell Lines | 5-10 nM |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway and PROTAC Mechanism of Action
The diagram below illustrates the central role of CDK9 in transcriptional regulation and the mechanism by which a CDK9-targeting PROTAC induces its degradation.
Caption: PROTAC-mediated degradation of CDK9 disrupts transcriptional regulation, leading to apoptosis.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical experimental workflow for evaluating a CDK9-targeting PROTAC in vitro.
References
Application Notes and Protocols for Utilizing CDK9-Targeting PROTACs in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and is implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[1][2][3] Its role in promoting the transcription of anti-apoptotic proteins and oncogenes like MYC makes it an attractive target for cancer therapy.[4] Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[5][6] This approach offers a powerful alternative to traditional small-molecule inhibition.
It is important to clarify that (R)-PROTAC CDK9 ligand-1 is a chemical moiety used in the synthesis of CDK9-targeting PROTACs; it is a ligand that binds to CDK9.[7][8] The final, active PROTAC molecule is a heterobifunctional compound comprising this CDK9 ligand, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5] These application notes will provide an overview and detailed protocols for the use of complete CDK9-targeting PROTACs in preclinical xenograft models.
Mechanism of Action and Signaling Pathway
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), facilitating transcriptional elongation.[5] Dysregulation of this pathway is a hallmark of many cancers, leading to the overexpression of survival-promoting genes.[1][2] CDK9-targeting PROTACs hijack the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[4][5] The degradation of CDK9 leads to the downregulation of its downstream targets, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for representative CDK9-targeting PROTACs from published literature.
Table 1: In Vitro Activity of CDK9 PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase | Reference |
| THAL-SNS-032 | BT474 | Not Reported | <100 | CRBN | [9] |
| THAL-SNS-032 | MCF7 | Not Reported | <100 | CRBN | [9] |
| CDK9 PROTAC C3 | NCI-H69 | 1.09 | 0.530 - 3.768 | CRBN | [10] |
| dCDK9-202 | TC-71 | 3.5 | 4.7 - 9.6 | CRBN | [11] |
DC50: Concentration for 50% degradation of the target protein. IC50: Concentration for 50% inhibition of cell viability.
Table 2: In Vivo Efficacy of CDK9 PROTACs in Xenograft Models
| PROTAC Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CDK9 PROTAC C3 | NCI-H446 (SCLC) | 12.5 mg/kg, QD | 79.2% | [10] |
| CDK9 PROTAC C3 | NCI-H446 (SCLC) | 25 mg/kg, QD | 84.8% | [10] |
| GT-02897 | Cutaneous T-cell Lymphoma | Not Specified | Synergistic attenuation with ATRA | [12] |
| L055 | T47D & MCF7 (Breast Cancer) | Not Specified | Suppressed tumor growth | [13] |
QD: Once daily.
Experimental Protocols for Xenograft Mouse Models
The following is a generalized protocol for evaluating the efficacy of a CDK9-targeting PROTAC in a subcutaneous xenograft mouse model. Specific parameters should be optimized based on the cancer cell line, mouse strain, and the specific PROTAC molecule.
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., NCI-H446 for small cell lung cancer, MCF7 for breast cancer).[10][13]
-
Animals: Immunocompromised mice (e.g., 6-8 week old female BALB/c nude or NOD-SCID mice).[13][14]
-
PROTAC Compound: CDK9-targeting PROTAC.
-
Vehicle Solution: Appropriate vehicle for PROTAC solubilization and administration (e.g., DMSO, PEG300, saline).[15]
-
Cell Culture Media: As recommended for the specific cell line.
-
Matrigel: (Optional, for enhancing tumor take-rate).
-
Anesthetics: As per institutional animal care and use committee (IACUC) guidelines.
-
Calipers: For tumor measurement.
Experimental Workflow
Detailed Procedure
-
Animal Handling: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines. Allow mice to acclimatize for at least one week before the experiment.[14]
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a final concentration of 5-10 x 10⁶ cells per 100-200 µL. Keep the cell suspension on ice.[15]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Once tumors are palpable, monitor their growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[14][15]
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, PROTAC low dose, PROTAC high dose), with 5-10 mice per group.[15] Administer the CDK9 PROTAC or vehicle solution via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily).[10][16]
-
Efficacy Monitoring: Continue to measure tumor volume and animal body weight 2-3 times per week to assess efficacy and toxicity.[15]
-
Endpoint and Tissue Collection: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach the maximum size allowed by IACUC protocols. Euthanize the mice and carefully excise the tumors.[15] Tumors can be weighed and divided for various downstream analyses.
Pharmacodynamic (PD) Analysis
To confirm the mechanism of action in vivo, a separate cohort of tumor-bearing mice can be treated with the CDK9 PROTAC for a shorter duration (e.g., single dose or a few days).
-
Tissue Collection: At specified time points post-treatment, euthanize mice and harvest tumors and other relevant tissues.
-
Western Blot Analysis: Prepare protein lysates from the harvested tumors. Perform Western blotting to assess the levels of CDK9 and downstream markers such as phosphorylated RNA Pol II (Ser2) and c-Myc.[10] This analysis will confirm target degradation and pathway modulation in the tumor tissue.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for CDK9 and proliferation markers (e.g., Ki-67) to visualize protein levels and cellular effects within the tumor microenvironment.
Conclusion
CDK9-targeting PROTACs represent a promising therapeutic strategy for a variety of cancers. The protocols and data presented here provide a framework for the preclinical evaluation of these novel agents in xenograft models. Careful optimization of the experimental parameters, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining robust and reproducible results. Pharmacodynamic studies are essential to confirm the on-target activity of the PROTAC and to correlate target degradation with anti-tumor efficacy.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer [mdpi.com]
- 10. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 11. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK9 targeting PROTAC L055 inhibits ERα-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Development of CDK9 Degraders for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies like HER2 inhibitors or endocrine therapies.[1][2] This underscores the urgent need for novel therapeutic strategies. One promising approach is the targeting of transcriptional dependencies in cancer cells. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcription, and its inhibition is a promising strategy for TNBC.[3] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of key oncogenes, including MYC and the anti-apoptotic protein MCL-1.[4][5][6]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potentially more effective strategy than traditional kinase inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This approach can overcome resistance mechanisms associated with kinase inhibitors and may offer a more sustained and profound biological effect.
Therapeutic Rationale for Targeting CDK9 in TNBC
-
Transcriptional Addiction: TNBC is often characterized by a high reliance on the continuous transcription of oncogenes and survival factors, a phenomenon known as transcriptional addiction.[5][9]
-
MYC and MCL-1 Downregulation: CDK9 is a key regulator of MYC and MCL-1, two critical drivers of TNBC proliferation and survival.[4][5] Degradation of CDK9 leads to the rapid downregulation of these oncoproteins.[4]
-
Induction of Apoptosis: By depleting CDK9 and its downstream targets, CDK9 degraders can effectively induce apoptosis in TNBC cells.[1][2]
-
Overcoming Inhibitor Resistance: Protein degradation can overcome resistance mechanisms that arise from kinase domain mutations or scaffolding functions of the target protein that are independent of its kinase activity.
Mechanism of Action of CDK9 Degraders (PROTACs)
CDK9-targeting PROTACs are comprised of three key components: a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[7] The mechanism involves the formation of a ternary complex between the CDK9 degrader, CDK9, and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Linker Design for PROTACs Targeting CDK9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific unwanted proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer and HIV infection.[1][3] Developing selective CDK9 inhibitors has been challenging due to the high homology among CDK family members.[4] PROTAC-mediated degradation of CDK9 offers a promising alternative, with the potential for enhanced selectivity and a more profound and durable biological effect compared to traditional inhibition.[4]
The linker connecting the CDK9-binding ligand and the E3 ligase ligand is not merely a passive spacer; it plays a crucial role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[5] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[5]
This document provides detailed application notes and protocols for the rational design and evaluation of linkers for PROTACs utilizing (R)-PROTAC CDK9 ligand-1 , a known ligand for CDK9, to guide researchers in developing potent and selective CDK9 degraders.[6][7][8]
Linker Design Strategy for CDK9 PROTACs
The design of an effective linker is a multi-parameter optimization problem. Key considerations include:
-
Linker Length: An optimal linker length is critical to span the distance between CDK9 and the E3 ligase, allowing for the formation of a stable and productive ternary complex without steric hindrance.[9]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. Commonly used linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains, as well as more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[]
-
Attachment Points: The exit vector on both the CDK9 ligand and the E3 ligase ligand must be carefully chosen to ensure that the binding affinity of each ligand is minimally compromised and to allow for a favorable orientation within the ternary complex.[11]
-
Flexibility and Rigidity: The rigidity of the linker can influence the conformational dynamics of the PROTAC, potentially pre-organizing it for ternary complex formation and improving efficacy.[5]
The logical relationship for optimizing linker design is an iterative process of synthesis and evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables summarize quantitative data for various reported CDK9 PROTACs, providing a benchmark for newly designed molecules.
Table 1: In Vitro Degradation of CDK9 by PROTACs
| PROTAC Name | CDK9 Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dCDK9-202 | SNS-032 derivative | Pomalidomide (B1683931) (CRBN) | PEG/Alkyl | 3.5 nM | >99% | TC-71 | [9][12] |
| THAL-SNS032 | SNS-032 | Thalidomide (CRBN) | PEG | 47.4 nM | Not Specified | TC-71 | [9] |
| PROTAC 3 | Flavopiridol derivative | Pomalidomide (CRBN) | Alkane | ~10-20 µM | ~56-65% | HCT116 | [1] |
| PROTAC 11c | Wogonin derivative | Thalidomide (CRBN) | Triazole/Alkane | 523 nM | Not Specified | MCF7 | [4] |
| PROTAC CDK9 degrader-5 | Aminopyrazole | Not Specified (CRBN) | Not Specified | 0.10 µM (CDK9 42kDa)0.14 µM (CDK9 55kDa) | Not Specified | MV411 | [13] |
| LL-CDK9-12 | SNS032 | HyT | Not Specified | 0.362 µM | Not Specified | Prostate Cancer Cells | [4] |
Table 2: In Vitro Cell Growth Inhibition by CDK9 PROTACs
| PROTAC Name | IC50 | Cell Line | Reference |
| dCDK9-202 | 8.5 nM | TC-71 | [9][12] |
| dCDK9-202 | <10 nM | U87, SKUT1, RH5 | [9] |
Experimental Protocols
Protocol for Synthesis of a CDK9 PROTAC Library
This protocol provides a general strategy for synthesizing a library of CDK9 PROTACs with varying linkers, starting from this compound and a suitable E3 ligase ligand (e.g., pomalidomide for CRBN).
Starting Materials:
-
This compound (contains a reactive amine)[8]
-
A library of linkers with varying lengths and compositions (e.g., PEG or alkyl chains) possessing orthogonal functional groups (e.g., a carboxylic acid and a protected amine).
-
E3 ligase ligand with a suitable attachment point (e.g., 4-aminopomalidomide).
-
Standard reagents for amide bond formation (e.g., HATU, DIPEA) and protecting group chemistry.
Workflow:
Detailed Steps:
-
Linker-E3 Ligand Conjugation: a. Dissolve the carboxylic acid-terminated linker in a suitable solvent (e.g., DMF). b. Add an amide coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes. c. Add the E3 ligase ligand (e.g., pomalidomide) and stir at room temperature for 4-12 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the product using flash chromatography or preparative HPLC.
-
Deprotection: a. Dissolve the purified conjugate in a suitable solvent. b. Add the appropriate reagent to remove the terminal protecting group (e.g., TFA for a Boc group). c. Stir until deprotection is complete (monitor by LC-MS). d. Remove the solvent under reduced pressure to yield the deprotected intermediate.
-
Final PROTAC Assembly: a. In a separate flask, prepare a solution of this compound. b. Couple this with the deprotected linker-E3 ligand intermediate using standard amide bond formation conditions as described in Step 1. c. Purify the final PROTAC molecule using preparative HPLC. d. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol for Western Blot to Determine DC50 and Dmax
This protocol outlines the procedure to quantify CDK9 degradation in cells treated with a PROTAC.[14]
Materials:
-
CDK9 PROTACs and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies: anti-CDK9, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the CDK9 PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).[9][15]
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary anti-CDK9 antibody overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Repeat the process for the loading control antibody (anti-GAPDH or anti-β-actin).
-
Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the CDK9 band intensity to the corresponding loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[16][17]
Protocol for Biophysical Assessment of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of binary and ternary complex formation, providing insights into the cooperativity of the system.[18]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or NTA chip).
-
Purified recombinant CDK9 protein.
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).
-
CDK9 PROTAC.
-
SPR running buffer.
Procedure:
-
Immobilization: a. Immobilize the E3 ligase complex onto the sensor chip surface according to the manufacturer's protocol.
-
Binary Interaction Analysis (PROTAC <> E3 Ligase): a. Inject a series of concentrations of the CDK9 PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of CDK9 protein mixed with varying concentrations of the PROTAC.[18] b. Inject these solutions over the immobilized E3 ligase surface. c. The resulting sensorgrams will reflect the formation of the ternary complex. d. Fit the data to an appropriate binding model to determine the affinity and kinetic parameters (ka, kd) of the ternary complex.
-
Cooperativity Calculation: a. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the CDK9 protein (α = KD_binary / KD_ternary).[18] An α value greater than 1 indicates positive cooperativity, suggesting that the presence of CDK9 enhances the binding of the PROTAC to the E3 ligase.
CDK9 Signaling Pathway Context
CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb) complex. It plays a central role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation.[3] Degrading CDK9 effectively shuts down this process, leading to the downregulation of short-lived oncoproteins like MYC and anti-apoptotic proteins like MCL-1, which are critical for cancer cell survival.[14]
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC CDK9 ligand-1 - Immunomart [immunomart.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 12. medkoo.com [medkoo.com]
- 13. NB-64-80033-50mg | PROTAC CDK9 degrader-5 [2935587-89-4] Clinisciences [clinisciences.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing (R)-PROTAC CDK9 ligand-1 concentration and incubation time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-PROTAC CDK9 ligand-1. Our goal is to help you optimize your experimental conditions to achieve efficient and reproducible degradation of the CDK9 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC derived from this compound?
A PROTAC (Proteolysis Targeting Chimera) synthesized using this compound is a heterobifunctional molecule designed to selectively target the CDK9 protein for degradation.[1][2] It functions by simultaneously binding to the CDK9 protein (via the warhead derived from the ligand) and an E3 ubiquitin ligase (via a recruiter moiety).[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK9 by the E3 ligase.[1][3] The poly-ubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple CDK9 proteins.[1]
Q2: I am not observing any degradation of CDK9 with my new PROTAC. What are the common causes and how can I troubleshoot this?
Several factors can lead to a lack of CDK9 degradation. Here is a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[4]
-
Solution: Consider modifying the linker to improve physicochemical properties. You can also employ cellular uptake assays to measure the intracellular concentration of your PROTAC.
-
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between CDK9, your PROTAC, and the E3 ligase is crucial for degradation.[5]
-
Incorrect E3 Ligase Choice: The E3 ligase recruited by your PROTAC must be expressed in your cell line of interest.[5]
-
Solution: Confirm the expression of the target E3 ligase (e.g., CRBN, VHL) in your cells using Western blot or qPCR.[5]
-
-
Suboptimal Concentration: The concentration of the PROTAC is critical. Too low of a concentration will not be effective, while too high of a concentration can lead to the "hook effect" (see Q3).
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.
-
Solution: Assess the stability of your compound in your experimental media over the time course of your experiment.[4]
-
Q3: I am observing decreased CDK9 degradation at higher concentrations of my PROTAC. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4][5] It occurs when the PROTAC concentration is too high, leading to the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex (CDK9-PROTAC-E3 ligase).[4] These binary complexes are not competent for inducing ubiquitination and degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help you identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[4][5]
-
Test Lower Concentrations: The "sweet spot" for PROTAC efficacy is often in the nanomolar to low micromolar range.[4]
Experimental Protocols and Data Presentation
1. Dose-Response Experiment to Determine Optimal Concentration (DC50)
Objective: To determine the concentration of the this compound derived PROTAC that results in 50% degradation of CDK9 (DC50).
Methodology:
-
Cell Culture and Seeding: Culture your target cell line (e.g., HCT116, MV4-11) under standard conditions.[7][8] Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of your PROTAC in DMSO. Perform a serial dilution to create a range of concentrations. A common starting range is from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of your PROTAC. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a fixed period, for example, 6, 18, or 24 hours.[7][8][9] The incubation time should be kept constant for this experiment.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them to extract total protein.[8] Determine the protein concentration of each lysate using a BCA assay or similar method.[8]
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[8] Probe the membrane with a primary antibody specific for CDK9 and a loading control antibody (e.g., GAPDH, β-actin).[8] Use a suitable secondary antibody and a chemiluminescent substrate for detection.[8]
-
Data Analysis: Quantify the band intensities for CDK9 and the loading control.[8] Normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.[8]
Example Data Table: Dose-Response of a CDK9 PROTAC
| PROTAC Concentration | Normalized CDK9 Level (vs. Vehicle) | % CDK9 Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.95 | 5% |
| 10 nM | 0.60 | 40% |
| 100 nM | 0.25 | 75% |
| 1 µM | 0.10 | 90% |
| 10 µM | 0.45 | 55% (Hook Effect) |
2. Time-Course Experiment to Determine Optimal Incubation Time
Objective: To determine the optimal incubation time required to achieve maximum CDK9 degradation.
Methodology:
-
Cell Culture and Seeding: Follow the same procedure as for the dose-response experiment.
-
Compound Preparation: Prepare your PROTAC at its optimal concentration (or a concentration around its DC50) determined from the dose-response experiment.
-
Treatment: Treat the cells with the PROTAC at the chosen concentration.
-
Incubation and Harvesting: Harvest the cells at various time points (e.g., 2, 4, 6, 8, 12, 24, and 48 hours).[8][9]
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow the same procedures as described for the dose-response experiment.
-
Data Analysis: Quantify and normalize the CDK9 band intensities at each time point relative to the 0-hour time point or a vehicle control at each time point. Plot the percentage of CDK9 degradation against time.
Example Data Table: Time-Course of CDK9 Degradation
| Incubation Time (hours) | Normalized CDK9 Level (vs. 0h) | % CDK9 Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.70 | 30% |
| 4 | 0.40 | 60% |
| 8 | 0.15 | 85% |
| 12 | 0.10 | 90% |
| 24 | 0.12 | 88% |
| 48 | 0.30 | 70% (Protein Resynthesis) |
Visualizations
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Hook Effect with CDK9-Targeting PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PROTACs synthesized from (R)-PROTAC CDK9 ligand-1 to degrade Cyclin-Dependent Kinase 9 (CDK9). This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common experimental challenges, with a specific focus on identifying and overcoming the hook effect.
Disclaimer: The quantitative data and specific protocol conditions provided below are for representative CDK9 PROTACs and may require optimization for your specific PROTAC synthesized using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized from this compound?
A1: A PROTAC synthesized from this compound is a heterobifunctional molecule designed to induce the degradation of the CDK9 protein. It functions by simultaneously binding to the CDK9 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to CDK9, tagging it for degradation by the proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple CDK9 proteins.
Q2: What is the "hook effect" and how does it relate to my CDK9 PROTAC?
A2: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a paradoxical decrease in target protein degradation.[3][4] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with CDK9 alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[3][4] This results in a characteristic bell-shaped dose-response curve.
Q3: Why is it crucial to identify and understand the hook effect in my experiments?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent CDK9 PROTAC might be incorrectly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[5] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
Q4: What factors can influence the magnitude of the hook effect with my CDK9 PROTAC?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for CDK9 and the E3 ligase.[6]
-
Cooperativity: The degree to which the binding of one protein partner (e.g., CDK9) to the PROTAC influences the binding of the other (the E3 ligase). Positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex.[6]
-
Linker Length and Composition: The linker connecting the CDK9 ligand and the E3 ligase ligand plays a critical role in the geometry and stability of the ternary complex.[6]
Troubleshooting Guide
Problem 1: I observe a bell-shaped dose-response curve in my CDK9 degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[5]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Test a broad range of concentrations (e.g., from picomolar to high micromolar) to clearly define the optimal concentration for maximal degradation (Dmax) and the point at which the hook effect begins.[5]
-
Determine the Optimal Concentration: Identify the concentration that achieves Dmax. For future experiments, use concentrations at or below this optimal level.[5]
-
Perform a Time-Course Experiment: Assess CDK9 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation.
-
Problem 2: My CDK9 PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are too high (in the hook effect region), poor cell permeability, low expression of the target or E3 ligase, or inactivity of the PROTAC itself.[3]
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It's possible your initial concentrations were entirely within the hook effect region. Test a very broad range of concentrations, including in the low nanomolar and picomolar range.[5]
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both CDK9 and the recruited E3 ligase (e.g., Cereblon or VHL) at sufficient levels using Western blotting or qPCR.[3]
-
Assess Cell Permeability: PROTACs are often large molecules and may have limited cell permeability. If possible, perform a cell permeability assay.
-
Confirm Ternary Complex Formation: Use biophysical assays such as co-immunoprecipitation (see protocol below) to determine if your PROTAC can mediate the interaction between CDK9 and the E3 ligase in cells.
-
Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of CDK9 levels in the presence of the proteasome inhibitor would confirm the mechanism of action.
-
Quantitative Data for Representative CDK9 PROTACs
The following tables summarize key parameters for some published CDK9 PROTACs. This data can serve as a reference for the expected potency of a CDK9-targeting PROTAC.
Table 1: Degradation Potency of Representative CDK9 PROTACs
| PROTAC | Cell Line | DC50 | Dmax | Reference |
| dCDK9-202 | TC-71 | 3.5 nM | >99% | [7][8] |
| THAL-SNS-032 | TC-71 | 47.4 nM | N/A | [8] |
| PROTAC CDK9 degrader-5 | MV411 | 0.10 µM (CDK9_42) | N/A | [9][10] |
| PROTAC CDK9 degrader-5 | MV411 | 0.14 µM (CDK9_55) | N/A | [9][10] |
| PROTAC B03 | MV4-11 | 7.62 nM | ~100% | [11] |
N/A: Not Available
Table 2: Anti-proliferative Activity of Representative CDK9 PROTACs
| PROTAC | Cell Line | IC50 | Assay Duration | Reference |
| dCDK9-202 | TC-71 | 8.5 nM | N/A | [7][8] |
| dCDK9-202 | U87 | Low nM | N/A | [7] |
| dCDK9-202 | SKUT1 | Low nM | N/A | [7] |
| THAL-SNS-032 | Breast Cancer Cell Lines | Varies | 72 hours | [12] |
| PROTAC CDK9 degrader-6 | MOLM-13 | 42.08 µM | 48 hours | [13] |
N/A: Not Available
Key Experimental Protocols
Protocol 1: Western Blotting for CDK9 Degradation
This protocol allows for the quantification of CDK9 protein levels following treatment with your PROTAC.
Materials:
-
Cell line of interest
-
CDK9-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your CDK9 PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[5] Include a vehicle-only control.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK9 overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities for CDK9 and the loading control.
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Express the normalized CDK9 levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining CDK9 protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol helps to determine if the CDK9 PROTAC can induce the formation of a ternary complex between CDK9 and the recruited E3 ligase.
Materials:
-
Cells treated with your CDK9 PROTAC or vehicle
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against CDK9 or the E3 ligase
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of your CDK9 PROTAC or vehicle. To capture the ternary complex, you may need to pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours before harvesting. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates.
-
Incubate the lysate with an antibody against either CDK9 or the E3 ligase overnight at 4°C. Include a non-specific IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe one blot with an antibody against the protein that was NOT immunoprecipitated (e.g., if you pulled down with an anti-CDK9 antibody, probe with an anti-E3 ligase antibody). The presence of the E3 ligase in the CDK9 pulldown (or vice-versa) indicates the formation of the ternary complex.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the effect of your CDK9 PROTAC on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
CDK9-targeting PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your CDK9 PROTAC for a defined period (e.g., 72 hours).[12] Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of CDK9 degradation by a PROTAC.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: CDK9 signaling in transcription and the effect of a PROTAC degrader.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NB-64-80033-50mg | PROTAC CDK9 degrader-5 [2935587-89-4] Clinisciences [clinisciences.com]
- 10. PROTAC CDK9 degrader-5 - Immunomart [immunomart.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. merckmillipore.com [merckmillipore.com]
minimizing off-target effects of (R)-PROTAC CDK9 ligand-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (R)-PROTAC CDK9 ligand-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the proteasome.[2][5][6] This targeted protein degradation approach differs from traditional inhibitors that only block the protein's function.[7]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than CDK9. This can occur if other proteins share structural similarities with CDK9's binding domain or if the ternary complex forms non-selectively with other proteins.[8]
-
Degradation-independent off-targets: The molecule itself might exert pharmacological effects independent of its degradation activity. These can be caused by the CDK9-binding or E3 ligase-binding moieties of the PROTAC.[8]
-
Pathway-related effects: The degradation of CDK9, a key regulator of transcription, can lead to downstream effects on gene expression that may be misinterpreted as off-target effects.[9][10][11][12]
-
"Hook effect"-related off-targets: At high concentrations, the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) can predominate, which may lead to the recruitment and degradation of low-affinity off-target proteins.[13]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Titrate the concentration: Use the lowest effective concentration of this compound that achieves robust CDK9 degradation. This can be determined by a detailed dose-response experiment.[8]
-
Perform washout experiments: To confirm that the observed phenotype is due to CDK9 degradation, remove the degrader from the cell culture and monitor the recovery of CDK9 protein levels and the reversal of the phenotype.[8]
-
Use an inactive control: Synthesize or obtain an inactive version of the PROTAC, for example, one with a mutation in the E3 ligase-binding ligand that prevents it from binding to the ligase. This control helps to distinguish between degradation-dependent and degradation-independent effects.
-
Orthogonal validation: Employ multiple, independent methods to validate on-target and off-target effects, such as proteomics, RNA-sequencing, and phenotypic assays.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[5][14][15] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) rather than the productive ternary complex (CDK9-PROTAC-E3 ligase), thus inhibiting degradation.[13][15] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for CDK9 degradation.[14][16]
Troubleshooting Guides
Problem 1: No or weak CDK9 degradation observed.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the "hook effect".[14][16] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal CDK9 degradation.[8][17] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[8][16] |
| Poor Cell Permeability | PROTACs are large molecules and may have poor cell permeability.[14] Consider using a different cell line or performing a cellular uptake assay. |
| PROTAC Instability | Check the stability of the PROTAC in your cell culture medium over the time course of your experiment using methods like LC-MS.[8] |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing CDK9 and the E3 ligase together.[3][4] This can be assessed using biophysical assays like co-immunoprecipitation or FRET-based assays.[18] |
Problem 2: Significant off-target protein degradation observed in proteomics.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| High PROTAC Concentration | Use the lowest effective concentration of the PROTAC that maintains on-target CDK9 degradation while minimizing off-target effects. |
| Promiscuous Binding of the CDK9 Ligand | The ligand used to bind CDK9 may also have affinity for other kinases. Review the selectivity profile of the CDK9 ligand used in the PROTAC. |
| Non-specific Ternary Complex Formation | The linker length or composition may promote the formation of ternary complexes with off-target proteins. Consider testing analogs with different linkers.[14] |
| "Neo-substrate" Degradation by the E3 Ligase | The recruited E3 ligase might be induced to degrade its natural substrates or new "neo-substrates" in the presence of the PROTAC.[13] Compare the off-target profile with that of the E3 ligase ligand alone. |
Problem 3: Observed phenotype does not correlate with CDK9 degradation.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Degradation-Independent Pharmacology | The CDK9 or E3 ligase ligands may have their own biological activities at the concentration used.[8] Use a non-degrading control molecule (e.g., one with a mutated E3 ligase ligand) to see if the phenotype persists. |
| Downstream Effects of CDK9 Degradation | The phenotype may be a consequence of on-target CDK9 degradation, which can have broad effects on transcription.[9][10][11][12] Correlate the phenotype with the extent and kinetics of CDK9 degradation. |
| Off-Target Degradation | An off-target protein, and not CDK9, may be responsible for the observed phenotype. Perform proteome-wide analysis to identify other degraded proteins and use techniques like siRNA to validate their involvement. |
Quantitative Data Summary
The following table summarizes key parameters for an exemplary CDK9 PROTAC. Note that these are representative values and may not directly correspond to "this compound". Researchers should determine these values experimentally for their specific molecule and cellular system.
| Parameter | Description | Exemplary Value |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein.[15] | 10 - 100 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation observed.[15] | > 90% |
| CDK9 Binding Affinity (K D) | The dissociation constant for the binding of the PROTAC to CDK9. | 50 nM |
| E3 Ligase Binding Affinity (K D) | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 200 nM |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity in the formation of the ternary complex. α > 1 indicates positive cooperativity. | 5 |
Experimental Protocols
Western Blot for CDK9 Degradation
-
Cell Seeding: Plate cells (e.g., HCT116) in 12-well plates and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended concentration range is from 0.1 nM to 10 µM to capture the full dose-response curve.[16] Treat the cells for a predetermined time (e.g., 4-24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7][16]
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for CDK9. Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
Detection and Analysis: Incubate with a secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control. Plot the normalized CDK9 levels against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.[16]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC₅₀) for a shorter time period (e.g., 2-6 hours).[19]
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag if the protein is tagged. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot probing for CDK9 to confirm its presence in the complex.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of CDK9 degradation.
Caption: Simplified CDK9 signaling pathway in transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In vivo Efficacy of (R)-PROTAC CDK9 ligand-1
Welcome to the technical support center for (R)-PROTAC CDK9 ligand-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the in vivo efficacy of this potent and selective CDK9 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to CDK9, marking it for degradation by the proteasome.[1] The degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[2]
Q2: What are the primary challenges in achieving optimal in vivo efficacy with PROTACs like this compound?
A2: PROTAC molecules, due to their larger size and complex physicochemical properties, often face challenges with oral bioavailability, metabolic stability, and cell permeability.[3][4] These factors can lead to suboptimal pharmacokinetic (PK) profiles and reduced target engagement in a whole-organism setting.[5] Specific issues may include rapid clearance, poor exposure in target tissues, and potential for off-target effects.
Q3: What is the "hook effect" and how can it impact my in vivo experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal range leads to a decrease in target degradation.[6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. It is crucial to perform a dose-response study to identify the optimal therapeutic window for this compound in vivo.
Q4: How critical is the linker component for the in vivo performance of this compound?
A4: The linker is a critical determinant of a PROTAC's overall properties. Its length, composition, and attachment points significantly influence the stability of the ternary complex, as well as the molecule's cell permeability and metabolic stability.[7][8] The linker is often the most metabolically vulnerable part of a PROTAC.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Lack of Tumor Growth Inhibition | Insufficient target degradation. | Confirm CDK9 degradation in tumor tissue via Western Blot or IHC. Optimize dose and schedule based on PK/PD data. |
| Poor tumor penetration. | Assess compound concentration in tumor tissue. Consider formulation strategies to improve solubility and exposure. | |
| Development of resistance. | Investigate potential resistance mechanisms, such as mutations in CDK9 or components of the ubiquitin-proteasome system. | |
| High Toxicity / Poor Tolerability | Off-target effects. | Perform unbiased proteomics to identify off-target protein degradation.[9] Consider modifying the ligand or linker to improve selectivity. |
| Formulation-related toxicity. | Always include a vehicle-only control group. Test alternative, well-tolerated formulation vehicles.[10] | |
| Suboptimal Pharmacokinetics (PK) | Rapid metabolic clearance. | Perform in vitro metabolic stability assays with liver microsomes to identify metabolic hotspots. Modify the linker or ligands to block metabolic sites.[8] |
| Poor oral bioavailability. | Improve solubility through formulation strategies like amorphous solid dispersions.[8] Modify the PROTAC to enhance cell permeability.[3] | |
| Inconsistent Results Between Experiments | Variability in animal model. | Ensure consistency in animal age, weight, and tumor size at the start of the study. |
| Instability of the formulated compound. | Prepare fresh formulations for each administration. Assess the stability of the PROTAC in the chosen vehicle over the experiment's duration.[7] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model : Utilize immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts (e.g., triple-negative breast cancer cell line MDA-MB-231).
-
Tumor Implantation : Subcutaneously implant tumor cells. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
PROTAC Formulation : Prepare this compound in a suitable vehicle. A common vehicle is 10% DMA, 10% Solutol HS 15, and 80% PBS. Prepare fresh daily.[11]
-
Administration : Administer the PROTAC solution to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle only to the control group.[11]
-
Efficacy Assessment : Monitor tumor volume and body weight 2-3 times per week. At the end of the study, euthanize mice, excise and weigh tumors.[11]
-
Data Analysis : Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[11]
Protocol 2: Pharmacodynamic (PD) Analysis - Western Blot
-
Sample Collection : Collect tumor tissue and plasma at predetermined time points after the final dose.
-
Protein Extraction : Homogenize tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Western Blotting :
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensity.[11]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Impact of this compound on the CDK9 signaling pathway.
References
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. In vivo synthetic chemistry of proteolysis targeting chimeras (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker for Enhanced Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PROTAC stability, with a specific focus on linker optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC instability?
PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver and blood. This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of PROTACs.[1][2][3][4] The linker itself is often a site for metabolic modification.[2]
-
Chemical Instability: Some PROTACs, particularly those with certain functional groups like thalidomide (B1683933) and its derivatives, can be prone to hydrolysis under physiological conditions, leading to degradation and loss of activity.[2]
-
Poor Solubility and Aggregation: Due to their high molecular weight and often lipophilic nature, many PROTACs have low aqueous solubility.[2] This can lead to precipitation in assay buffers and the formation of aggregates, which can create experimental artifacts and reduce the effective concentration of the active monomeric form.[2]
-
Conformational Instability: The high flexibility of some linkers can prevent the PROTAC from maintaining a stable, productive conformation required for efficient ternary complex formation.[1]
Q2: How does the PROTAC linker influence overall stability and efficacy?
The linker is a critical component that significantly impacts a PROTAC's stability and function.[5][6][7] Its length, chemical composition, rigidity, and attachment points can influence:
-
Ternary Complex Formation and Stability: The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[6][7][8] An optimal linker length and geometry are crucial for productive ubiquitination and subsequent protein degradation.[8][]
-
Metabolic Stability: The chemical makeup of the linker can make it more or less susceptible to enzymatic degradation. For example, long, flexible alkyl or PEG chains can be more prone to metabolism, while incorporating more stable motifs like cycloalkanes or aromatic rings can enhance metabolic stability.[2][]
-
Physicochemical Properties: The linker affects the PROTAC's solubility, permeability, and other drug-like properties.[10] For instance, polyethylene (B3416737) glycol (PEG) linkers can improve water solubility, while more hydrophobic linkers may enhance cell permeability.[7][11]
Q3: My PROTAC isn't causing degradation of the target protein. What are the common linker-related reasons for this?
Several linker-related issues could be the cause:
-
Suboptimal Linker Length: The linker might be too short, causing steric hindrance and preventing the formation of a stable ternary complex, or too long, leading to a loose and unproductive complex.[]
-
Inappropriate Flexibility: Excessive linker flexibility might not adequately restrict the geometry of the ternary complex, resulting in unstable interactions and reduced ubiquitination efficiency.[1] Conversely, a linker that is too rigid may not allow for the necessary conformational adjustments for optimal complex formation.
-
Poor Physicochemical Properties: The linker may confer poor solubility or cell permeability to the PROTAC, preventing it from reaching its intracellular target in sufficient concentrations.[2][3]
-
Metabolic Instability of the Linker: The linker itself might be rapidly metabolized, leading to the inactivation of the PROTAC before it can effectively induce protein degradation.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to PROTAC linker stability.
Problem 1: Poor PROTAC Stability in In Vitro Assays (e.g., precipitation, rapid degradation in media)
| Potential Cause | Troubleshooting Strategy |
| Low Aqueous Solubility | 1. Modify the Linker: Incorporate more hydrophilic moieties like PEG or basic nitrogen-containing groups (e.g., piperazine, piperidine) into the linker to improve solubility.[1][11][12] 2. Formulation: Prepare amorphous solid dispersions or use lipid-based formulations to enhance solubility.[2] |
| Aggregation | 1. Optimize Concentration: Perform experiments at lower PROTAC concentrations to avoid exceeding the solubility limit. 2. Buffer Optimization: Adjust the pH or add excipients like glycerol (B35011) or non-ionic detergents (e.g., Tween-20) to the assay buffer to reduce aggregation.[2] |
| Chemical Instability in Media | 1. Assess Stability: Incubate the PROTAC in the cell culture medium for the duration of the experiment and analyze for degradation using LC-MS/MS. 2. Linker Chemistry: Replace chemically labile functionalities within the linker with more stable ones. Azacyclic structures, for instance, tend to be more chemically stable.[2][] |
Problem 2: Lack of Target Protein Degradation in Cells
| Potential Cause | Troubleshooting Strategy |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths to identify the optimal length for ternary complex formation.[][] 2. Modulate Linker Rigidity: Introduce rigid elements (e.g., aromatic rings, cycloalkanes) or flexible units (e.g., PEG, alkyl chains) to find the right balance for a stable and productive ternary complex.[1][][11][14] 3. Change Attachment Points: Alter the points at which the linker connects to the target protein ligand and the E3 ligase ligand.[10][] |
| Poor Cell Permeability | 1. Modify Linker Lipophilicity: Replace hydrophilic linkers (e.g., long PEG chains) with more lipophilic ones (e.g., alkyl chains, aromatic rings) to improve membrane crossing.[1] 2. Introduce Intramolecular Hydrogen Bonds: Design the linker to promote the formation of intramolecular hydrogen bonds, which can reduce the molecule's size and polarity, facilitating cell permeability.[3][4] |
| High Metabolic Instability | 1. Incorporate Metabolic Blockers: Introduce metabolically inert groups (e.g., fluorine, deuterium) at potential metabolic "hotspots" within the linker.[2] 2. Use More Stable Linker Chemistries: Replace metabolically labile linkers (e.g., long alkyl chains) with more robust options like those containing triazole or cycloalkane moieties.[11] |
Quantitative Data Summary
The following tables summarize the impact of different linker modifications on PROTAC stability and activity.
Table 1: Impact of Linker Composition on PROTAC Properties
| Linker Type | Key Characteristics | Impact on Stability & Efficacy |
| Alkyl Chains | Simple, flexible, hydrophobic. | Can provide high flexibility but may lead to poor solubility and be susceptible to oxidative metabolism.[11][15] |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, improves solubility. | Enhances water solubility and can improve pharmacokinetic properties.[][11] However, long PEG chains can be metabolically labile.[1][2] |
| Rigid (e.g., Aromatic rings, Cycloalkanes) | Constrained conformation, can improve metabolic stability. | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and metabolic resistance.[1][][11] |
| Clickable (e.g., Triazoles) | Formed via click chemistry, metabolically stable. | Provides a stable and rigid connection, often improving metabolic stability.[11] |
Table 2: Effect of Linker Length on PROTAC Degradation (Illustrative Examples)
| Target | Linker Type | Linker Length (atoms) | Degradation Activity (DC50/Dmax) | Reference |
| BRD4 | Alkyl/Ether | < 12 | No degradation | [16] |
| BRD4 | Alkyl | 9 | Concentration-dependent decrease | [16] |
| ERα | PEG | 16 | Stronger activity | [] |
| PI3K/mTOR | C8 Alkyl | 8 | Optimal dual-target degradation | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes.
Methodology:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes, and the PROTAC. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add NADPH to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile (B52724) with an internal standard to stop the reaction and precipitate the proteins. Vortex and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will give the degradation rate constant, from which the in vitro half-life can be calculated.[2]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
troubleshooting ternary complex formation with (R)-PROTAC CDK9 ligand-1
Welcome to the technical support center for troubleshooting ternary complex formation with PROTACs synthesized from (R)-PROTAC CDK9 ligand-1 . This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experiments for successful targeted protein degradation of CDK9.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a PROTAC synthesized from this compound?
A PROTAC synthesized using this compound as the warhead for Cyclin-Dependent Kinase 9 (CDK9) is designed to function as a heterobifunctional degrader. It simultaneously binds to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate CDK9, marking it for degradation by the proteasome.[1][2] Most CDK9 PROTACs reported in the literature recruit the Cereblon (CRBN) E3 ligase.[2][3]
Q2: I am not observing any degradation of CDK9. What are the initial checks I should perform?
When CDK9 degradation is not observed, it's crucial to systematically verify each component of your experimental setup:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your synthesized PROTAC using methods like NMR and mass spectrometry. Ensure proper storage to prevent degradation.
-
Target Engagement: Verify that your PROTAC can bind to CDK9. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
E3 Ligase Availability: Confirm that the chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., CRBN). This can be checked by Western blot.[4]
-
Cell Permeability: Assess whether the PROTAC can efficiently cross the cell membrane to reach its intracellular target. Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm target engagement in live cells.
-
Proteasome Activity: Ensure that the proteasome is active in your cellular model. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of CDK9 would suggest that the degradation machinery is being engaged.[4]
Q3: My dose-response curve shows decreased degradation at higher PROTAC concentrations. What is the "hook effect" and how can I mitigate it?
The "hook effect" is a common phenomenon in PROTAC experiments where the efficacy of protein degradation decreases at high PROTAC concentrations.[4] This occurs because the excess PROTAC molecules saturate both CDK9 and the E3 ligase, leading to the formation of binary complexes (CDK9-PROTAC and E3-PROTAC) at the expense of the productive ternary complex (CDK9-PROTAC-E3).[4]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for maximal degradation and characterize the bell-shaped curve.
-
Use lower concentrations: Testing your PROTAC at lower concentrations (in the nanomolar to low micromolar range) is more likely to favor the formation of the ternary complex.[4]
-
Biophysical analysis: Techniques like SPR or ITC can help you understand the equilibrium of binary versus ternary complex formation at different PROTAC concentrations.
Q4: How do I know if a stable ternary complex is being formed?
Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:
-
In Vitro (Biochemical) Assays:
-
Surface Plasmon Resonance (SPR): Monitors the binding of the PROTAC and the second protein to an immobilized protein in real-time.[5]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters of binary and ternary complex formation.
-
AlphaLISA/HTRF: Proximity-based assays that generate a signal when the target protein and E3 ligase are brought together by the PROTAC.[6]
-
-
In-Cell Assays:
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that measures the proximity between a NanoLuc®-tagged protein and a HaloTag®-labeled protein.[7][8]
-
Co-immunoprecipitation (Co-IP): Can be used to pull down the complex, although the transient nature of PROTAC-induced interactions can make this challenging.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-based PROTACs.
| Issue | Potential Cause | Recommended Action |
| No or weak ternary complex formation in biochemical assays | Poor Protein Quality: Proteins (CDK9, E3 ligase) are aggregated, misfolded, or inactive. | - Assess protein purity and monodispersity using SDS-PAGE and size-exclusion chromatography. - Check for aggregation with dynamic light scattering (DLS). - Confirm the activity of CDK9 and the E3 ligase through appropriate functional assays. |
| Incorrect Buffer Conditions: pH, salt concentration, or additives are not optimal for complex formation. | - Screen different buffer conditions (pH, ionic strength). - Include additives like glycerol (B35011) or non-detergent sulfobetaines to improve protein stability. | |
| Low Binding Affinity: The PROTAC has weak affinity for either CDK9 or the E3 ligase. | - Determine the binary binding affinities (KD) of the PROTAC to both CDK9 and the E3 ligase individually using SPR or ITC.[4] | |
| Ternary complex forms in biochemical assays but no degradation is observed in cells | Poor Cell Permeability: The PROTAC is not reaching its intracellular targets. | - Perform cellular uptake assays. - Use live-cell target engagement assays like NanoBRET™ or CETSA to confirm intracellular binding.[7][8] |
| PROTAC Instability: The PROTAC is rapidly metabolized or degraded in the cellular environment. | - Assess the stability of the PROTAC in cell culture media and cell lysates over time using LC-MS. | |
| "Unproductive" Ternary Complex: A stable complex forms, but its geometry is not suitable for ubiquitination. | - This may be due to suboptimal linker length or attachment points. Consider synthesizing PROTAC analogs with different linkers. - Perform in vitro ubiquitination assays to see if CDK9 is being ubiquitinated in the presence of the PROTAC, E1, E2, and ubiquitin. | |
| Low E3 Ligase Expression in Cell Line: The chosen cell line does not express enough of the required E3 ligase (e.g., CRBN). | - Verify the expression levels of the E3 ligase in your cell model by Western blot.[4] - Consider using a different cell line with higher E3 ligase expression. | |
| Inconsistent results between different assays | Different Experimental Conditions: In vitro assays with purified proteins may not fully represent the complex cellular environment. | - Use orthogonal assays to validate your findings. For example, confirm in vitro findings with a live-cell assay like NanoBRET™.[7][8] |
| Assay Artifacts: Non-specific binding or interference with assay components. | - Include appropriate negative controls, such as an inactive epimer of the PROTAC or free warhead and E3 ligase ligands, to demonstrate specificity. |
Quantitative Data Summary
As specific quantitative data for ternary complex formation with a PROTAC derived from this compound is not publicly available, the following table presents hypothetical but realistic data for a typical CDK9-targeting PROTAC that recruits CRBN.
| Parameter | Value | Technique | Interpretation |
| Binary Affinity (PROTAC to CDK9) | KD = 50 nM | SPR | Moderate affinity of the warhead to the target protein. |
| Binary Affinity (PROTAC to CRBN) | KD = 500 nM | ITC | Weaker but sufficient affinity to the E3 ligase. |
| Ternary Complex Affinity | KD = 25 nM | AlphaLISA | The ternary complex is more stable than the binary interactions, indicating positive cooperativity. |
| Cooperativity (α) | 10 | Calculated | A cooperativity factor greater than 1 suggests that the binding of one protein enhances the binding of the other, which is favorable for degradation. |
| Cellular Degradation (DC50) | 100 nM | Western Blot | The concentration at which 50% of CDK9 is degraded in cells. |
| Maximum Degradation (Dmax) | >90% | Western Blot | The maximal percentage of CDK9 degradation achieved. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Immobilize biotinylated CDK9 onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to CDK9): Inject serial dilutions of the PROTAC over the CDK9-coated surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
Ternary Complex Formation: Pre-incubate a constant concentration of the PROTAC with varying concentrations of the CRBN E3 ligase complex.
-
Injection: Inject the PROTAC-CRBN mixtures over the CDK9-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of ternary complex formation. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[5]
In Vitro Ubiquitination Assay
Objective: To determine if the ternary complex is productive and leads to CDK9 ubiquitination.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRBN E3 ligase complex, and recombinant CDK9.
-
PROTAC Addition: Add the PROTAC at a concentration that promotes ternary complex formation (determined from previous assays). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an anti-CDK9 antibody.
-
Interpretation: A high molecular weight smear or laddering of CDK9 bands in the PROTAC-treated lane indicates polyubiquitination.
Visualizations
CDK9 Signaling Pathway and PROTAC Intervention
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Validation & Comparative
Unveiling the Potency of (R)-PROTAC CDK9 Ligand-1 in Targeted Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclin-Dependent Kinase 9 (CDK9) degradation mediated by PROTACs derived from (R)-PROTAC CDK9 ligand-1 against other alternative CDK9-targeting degraders. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation, making it a compelling target in oncology.[1][2] The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to eliminate CDK9 protein rather than merely inhibiting its kinase activity.[3][4] this compound serves as a crucial building block for constructing these bifunctional molecules that induce selective degradation of CDK9 through the ubiquitin-proteasome system.
Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (in this case, CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This tripartite complex formation brings the E3 ligase in close proximity to CDK9, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3]
Comparative Performance of CDK9 Degraders
The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. Below is a comparison of a PROTAC derived from a CDK9 ligand with other notable CDK9 degraders.
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC CDK9 Degrader-1 (Compound 3) | Aminopyrazole | Thalidomide (CRBN) | Not explicitly stated, but effective degradation at 2.5-20 µM | >65% at 20 µM | HCT116 | [5] |
| dCDK9-202 | SNS-032 derivative | Pomalidomide (CRBN) | 3.5 nM | >99% | TC-71 | [6] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | - | - | MOLT4 | [7] |
| B03 | BAY-1143572 derivative | Pomalidomide (CRBN) | 7.62 nM | ~100% | MV4-11 | [8] |
| TB003 | Proprietary | Cereblon | Low nM IC50 | - | Malme-3M | [9][10] |
| TB008 | Proprietary | Cereblon | Low nM IC50 | - | - | [9][10] |
DC50: Concentration required for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Accurate validation of CDK9 degradation requires robust experimental methodologies. The following are detailed protocols for key assays.
Western Blot Analysis for CDK9 Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116, MOLM-13) to 70-80% confluency.[4][11] Treat cells with a range of concentrations of the CDK9 PROTAC for various time points (e.g., 2, 4, 8, 24 hours).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay kit.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[12] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-Actin).[11]
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory effect of the PROTAC on CDK9 kinase activity.
Methodology (Adapta™ Universal Kinase Assay):
-
Reagent Preparation: Prepare kinase buffer, ATP, and the substrate peptide (e.g., Cdk7/9tide).[13]
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.[9]
-
Kinase Reaction: Add the CDK9/cyclin T1 enzyme, followed by a mixture of the substrate and ATP to initiate the reaction.[13] Incubate for 60 minutes at room temperature.[9]
-
Detection: Add the Adapta™ Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer.[13] Incubate for 30-60 minutes.[9]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
-
Data Analysis: Calculate the percentage of inhibition based on the signal from control wells and determine the IC50 value.[14]
CDK9 Signaling Pathway in Transcription
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[7] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation.[7]
Conclusion
PROTACs utilizing ligands such as this compound represent a powerful strategy for targeting CDK9 in cancer. By inducing the degradation of the entire CDK9 protein, these molecules can offer a more profound and sustained therapeutic effect compared to traditional kinase inhibitors.[3] The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the research community to advance the development of next-generation CDK9-targeted therapies. The continued exploration of different CDK9 ligands, linkers, and E3 ligase recruiters will be crucial in optimizing the potency, selectivity, and overall therapeutic potential of CDK9 degraders.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of CDK9 Degraders for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target in cancer therapy due to its central role in transcriptional regulation. The development of molecules that can induce the degradation of CDK9, such as Proteolysis Targeting Chimeras (PROTACs), represents a promising therapeutic strategy. This guide provides a comparative overview of several prominent CDK9 degraders, with a focus on their performance metrics and the experimental methodologies used for their evaluation.
While the specific PROTAC molecule synthesized from (R)-PROTAC CDK9 ligand-1 and its corresponding quantitative performance data were not identified in the conducted research, this guide will focus on a comparison of other well-characterized CDK9 degraders for which experimental data is available. These include dCDK9-202 , KI-CDK9d-32 , and THAL-SNS-032 .
Mechanism of Action: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. They consist of two key components: a ligand that binds to the target protein (in this case, CDK9) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process results in the elimination of the CDK9 protein from the cell, leading to a sustained downstream effect.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance of CDK9 Degraders
The efficacy of PROTACs is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the level of the target protein by 50%, and the maximum level of degradation (Dmax). The following table summarizes the performance data for several CDK9 degraders based on available information.
| Degrader | DC50 | Dmax | Cell Line | E3 Ligase Ligand | Reference |
| dCDK9-202 | 3.5 nM | >99% | TC-71 | CRBN | [1] |
| KI-CDK9d-32 | 0.89 nM | ~100% | MOLT-4 | CRBN | [2] |
| THAL-SNS-032 | 4 nM | 100% (at 250 nM) | MOLT4 | CRBN | [3] |
| CP-07 | 43 nM | Not Specified | 22RV1 | Not Specified | [4] |
| PROTAC CDK9 degrader-9 | 3.94 nM | 96% | MDA-MB-231 | Not Specified | [5] |
CDK9 Signaling Pathway and Downstream Effects
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the transition from transcriptional initiation to productive elongation. Degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.
Caption: Simplified CDK9 signaling pathway and the effect of its degradation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of CDK9 degraders. Specific details may vary between studies.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in CDK9 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., TC-71, MOLT-4) are cultured to a suitable confluency and then treated with varying concentrations of the CDK9 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK9. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize for protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of CDK9 is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Caption: A typical workflow for a Western blot experiment.
Cell Viability Assay
Objective: To determine the effect of CDK9 degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the CDK9 degrader or a vehicle control.
-
Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Resazurin (B115843) (AlamarBlue) Assay: Measures the reducing power of viable cells, which convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are typically normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
This guide provides a foundational comparison of several CDK9 degraders based on publicly available data. For more in-depth analysis and direct comparison, it is recommended to consult the primary research articles.
References
- 1. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 5. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of CDK9-Targeting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) that selectively target Cyclin-Dependent Kinase 9 (CDK9) are emerging as promising therapeutic candidates. This guide provides a comprehensive comparison of the selectivity and performance of CDK9-targeting PROTACs, with a focus on those synthesized from ligands such as (R)-PROTAC CDK9 ligand-1. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their evaluation of these novel compounds.
Introduction to CDK9-Targeting PROTACs
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers due to its role in the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A CDK9-targeting PROTAC consists of a ligand that binds to CDK9, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9.
Comparative Analysis of CDK9 PROTAC Selectivity
The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unforeseen toxicities. Here, we compare the selectivity of a highly potent CDK9 degrader, Compound 45, which is synthesized from a ligand analogous to this compound, with other well-characterized selective CDK9 PROTACs, dCDK9-202 and B03.
Table 1: Degradation Potency and Selectivity of CDK9 PROTACs
| Compound | CDK9 Ligand Origin | E3 Ligase Ligand | Cell Line | CDK9 DC50 (nM) | CDK9 Dmax (%) | Selectivity Profile (Degradation) | Reference |
| Compound 45 | Analog of this compound | Pomalidomide (CRBN) | MDA-MB-231 | 3.94 | >95% | No significant degradation of CDK1, CDK2, CDK4, CDK6, or CDK7 observed at effective concentrations. | [1] |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99% | Highly selective for CDK9. Downregulation of CDK4/5/6/8/11 and IKZF3 was observed after 12h, suggesting a secondary effect. No acute depletion of IKZF1/3. | [2] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 | 7.62 | ~100% | No effect on CDK1, CDK2, CDK6, and CDK7 in MV4-11 cells. | [3][4] |
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Signaling Pathway and Experimental Workflows
To understand the context in which CDK9 PROTACs operate and how their selectivity is assessed, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for evaluating PROTAC-mediated degradation.
Detailed Experimental Protocols
Robust and reproducible experimental methods are crucial for accurately assessing the selectivity of a PROTAC. Below are detailed protocols for Western Blotting and Global Proteomics analysis.
Western Blotting for Targeted Protein Degradation
Objective: To quantify the degradation of CDK9 and other specific CDKs in response to PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
CDK9 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-CDK1, anti-CDK2, anti-CDK4, anti-CDK6, anti-CDK7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of the CDK9 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
Objective: To perform an unbiased, proteome-wide analysis of protein abundance changes following PROTAC treatment to identify potential off-targets.
Materials:
-
Cell line of interest
-
CDK9 PROTAC and controls (vehicle, inactive epimer)
-
Lysis buffer (e.g., 8M urea (B33335) in triethylammonium (B8662869) bicarbonate buffer)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
Hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat cells with the PROTAC and controls as described for Western blotting.
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single mixture.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the combined peptide mixture using C18 SPE.
-
Fractionate the peptides using high-pH reversed-phase HPLC to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls. Proteins that are significantly downregulated are considered potential off-targets and require further validation.[5]
-
Conclusion
The assessment of selectivity is a critical step in the development of CDK9-targeting PROTACs. The data presented here for Compound 45, dCDK9-202, and B03 demonstrate that high selectivity for CDK9 over other cyclin-dependent kinases is achievable. By employing rigorous experimental methodologies such as targeted Western blotting and unbiased global proteomics, researchers can confidently characterize the selectivity profiles of their novel PROTACs. This comprehensive evaluation is essential for advancing the most promising candidates toward further preclinical and clinical development.
References
- 1. Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
comparative analysis of PROTACs synthesized from (R)-PROTAC CDK9 ligand-1
A Comparative Analysis of PROTACs Derived from (R)-PROTAC CDK9 Ligand-1 and Analogs for Targeted Protein Degradation
In the rapidly evolving field of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a crucial target due to its central role in transcriptional regulation of key oncogenes and anti-apoptotic proteins.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel and powerful strategy to target CDK9 by inducing its degradation through the ubiquitin-proteasome system. This guide provides a comparative analysis of PROTACs synthesized from aminopyrazole-based ligands, analogous to this compound, focusing on their degradation efficiency, selectivity, and cellular activity.
The Core Component: this compound and its Analogs
This compound is a key building block for the synthesis of potent and selective CDK9-targeting PROTACs.[2] Its aminopyrazole core serves as an effective "warhead" that binds to the ATP-binding pocket of CDK9.[3] Various research efforts have focused on utilizing this and structurally similar aminopyrazole-based ligands to construct heterobifunctional PROTACs that recruit an E3 ubiquitin ligase to the CDK9 protein, thereby tagging it for degradation.
Comparative Efficacy of Aminopyrazole-Based CDK9 PROTACs
The efficacy of a PROTAC is determined by several factors, including the binding affinity of the warhead to the target protein, the choice of E3 ligase, and critically, the length and composition of the linker connecting the two ligands.[4]
Impact of Linker Length on Degradation Efficiency
Systematic studies on aminopyrazole-based CDK9 PROTACs have demonstrated a strong correlation between linker length and degradation potency. For instance, a series of PROTACs developed from an aminopyrazole core and recruiting the Cereblon (CRBN) E3 ligase showed varying degradation capabilities based on the linker length.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Short Alkyl Chain | >1000 | Partial Degradation | MiaPaCa2 |
| PROTAC 2 | Optimized Alkyl Chain | 158 ± 6 | >90% | MiaPaCa2 |
| PROTAC 3 | Long Alkyl Chain | ~1000 | Partial Degradation | MiaPaCa2 |
Table 1: Influence of linker length on the degradation of CDK9 by aminopyrazole-based PROTACs. Data sourced from a study on aminopyrazole-based CDK9 PROTACs.[5][6]
As illustrated in Table 1, PROTAC 2 , with an optimized linker length, exhibited significantly higher potency and efficacy in degrading CDK9 compared to its counterparts with shorter or longer linkers.[5] This highlights the critical role of the linker in facilitating the formation of a stable and productive ternary complex between CDK9, the PROTAC, and the E3 ligase.[4]
Selectivity Profile of CDK9 PROTACs
A key advantage of the PROTAC technology is the potential for enhanced selectivity compared to traditional small molecule inhibitors. While the aminopyrazole warhead itself may have some affinity for other kinases, the formation of the ternary complex can introduce an additional layer of selectivity. Mass spectrometry-based kinome profiling of PROTAC 2 demonstrated high selectivity for CDK9 degradation in MiaPaCa2 cells, with minimal impact on other kinases at effective concentrations.[5][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these CDK9 PROTACs, it is essential to visualize the underlying biological pathways and experimental workflows.
Caption: CDK9-mediated transcriptional elongation and its disruption by a PROTAC.
The diagram above illustrates how CDK9, as part of the P-TEFb complex, phosphorylates DSIF and NELF to promote transcriptional elongation of oncogenes like MYC and MCL-1. A CDK9 PROTAC simultaneously binds to CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9, thereby inhibiting transcription.
References
- 1. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 [ccspublishing.org.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (R)-PROTAC CDK9 Ligand-1-Based Degraders Versus Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-PROTAC CDK9 ligand-1-based degraders and traditional small molecule inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9). By presenting key performance data, detailed experimental methodologies, and visual representations of the underlying mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target in oncology and other therapeutic areas. While small molecule inhibitors have traditionally been the primary modality for targeting CDK9, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more advantageous approach. This guide delineates the distinct mechanisms of action and highlights the superior efficacy and selectivity of PROTACs derived from this compound over conventional small molecule inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Small molecule CDK9 inhibitors typically function by competitively binding to the ATP pocket of the kinase, thereby blocking its catalytic activity.[1] This inhibition prevents the phosphorylation of downstream substrates, such as the C-terminal domain of RNA Polymerase II (RNAPII), leading to a halt in transcriptional elongation.[1]
In contrast, PROTACs are heterobifunctional molecules that induce the degradation of the target protein.[1] A PROTAC based on this compound consists of a ligand that binds to CDK9, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon).[1] This tripartite complex formation brings CDK9 into proximity with the E3 ligase, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome.[1] This event-driven mechanism results in the physical elimination of the CDK9 protein from the cell.[1]
Comparative Performance Data
The following tables summarize the biochemical and cellular potency of representative small molecule CDK9 inhibitors and CDK9 PROTACs.
Table 1: Biochemical Inhibitory and Degradation Activity
| Compound Type | Compound Name | Target | IC50 / DC50 (nM) | E3 Ligase Recruited |
| Small Molecule Inhibitor | Flavopiridol (Alvocidib) | CDK9 | ~3-30[2][3] | N/A |
| SNS-032 | CDK9 | 4[4][5] | N/A | |
| PROTAC | THAL-SNS-032 | CDK9 | DC50: 4[6] | Cereblon |
| dCDK9-202 | CDK9 | DC50: 3.5[7] | Cereblon | |
| PROTAC CDK2/9 Degrader-1 | CDK9 | DC50: 33[8] | Cereblon |
Table 2: Cellular Proliferation and Selectivity
| Compound Type | Compound Name | Cell Line | Anti-proliferative IC50 (nM) | Selectivity Profile |
| Small Molecule Inhibitor | Flavopiridol (Alvocidib) | Various | 16-130[2] | Broad spectrum CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[2] |
| SNS-032 | MOLT4 | 173[9] | Potent against CDK2, 7, and 9[5][10] | |
| PROTAC | THAL-SNS-032 | MOLT4 | 50[9] | Selective degradation of CDK9[9] |
| dCDK9-202 | TC-71 | 8.5[7] | Highly selective for CDK9 degradation | |
| PROTAC CDK2/9 Degrader-1 | PC-3 | 120[8] | Dual degrader of CDK2 and CDK9[8] |
Key Advantages of this compound-Based Degraders
PROTACs offer several distinct advantages over small molecule inhibitors:
-
Overcoming Resistance: Small molecule inhibitors can be rendered ineffective by mutations in the target protein's binding site. PROTACs, requiring only transient binding to induce degradation, can often overcome such resistance mechanisms.
-
Enhanced Potency and Duration of Effect: The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins, leading to high potency at low concentrations.[1] The removal of the entire protein results in a more sustained downstream effect, even after the PROTAC has been cleared.[1]
-
Improved Selectivity: The requirement for the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase provides an additional layer of specificity, potentially reducing off-target effects.[9]
-
Targeting Non-enzymatic Functions: By degrading the entire protein, PROTACs can abrogate both the enzymatic and non-enzymatic (e.g., scaffolding) functions of the target, which is not achievable with small molecule inhibitors that only block the active site.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
On-Target Activity of a Novel CDK9 PROTAC: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target activity of a potent and selective CDK9-targeting PROTAC, synthesized from (R)-PROTAC CDK9 ligand-1, with alternative CDK9 degraders. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate an objective evaluation.
A novel and highly potent PROTAC, compound 45 (hereafter referred to as W-45 ), has been developed utilizing this compound as the CDK9-binding moiety. This degrader demonstrates exceptional potency and selectivity in targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription implicated in various cancers. This guide will delve into the experimental data confirming the on-target activity of W-45 and compare its performance with two other well-characterized CDK9 PROTACs: THAL-SNS-032 and dCDK9-202 .
Mechanism of Action: PROTAC-mediated Degradation
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A CDK9 PROTAC consists of a ligand that binds to CDK9, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This ternary complex formation (PROTAC-CDK9-E3 ligase) leads to the ubiquitination of CDK9, marking it for degradation by the proteasome.
Comparative On-Target Activity
The on-target activity of CDK9 PROTACs is primarily assessed by their ability to induce the degradation of CDK9. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | CDK9 Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| W-45 | This compound | Pomalidomide | 0.45 | >95 | MDA-MB-468 | [1][2] |
| THAL-SNS-032 | SNS-032 | Thalidomide | EC50 = 4 | ~100 | MOLT-4 | |
| dCDK9-202 | SNS-032 derivative | Pomalidomide | 3.5 | >99 | TC-71 | [1][2][3] |
W-45 demonstrates sub-nanomolar potency in degrading CDK9 in triple-negative breast cancer cells, indicating its high efficiency. dCDK9-202 also shows potent degradation in the low nanomolar range in a sarcoma cell line. THAL-SNS-032 exhibits a slightly higher EC50 for degradation in a leukemia cell line.
Selectivity Profile
A crucial aspect of a PROTAC's on-target activity is its selectivity for the target protein over other cellular proteins, particularly closely related kinases.
| PROTAC | Selectivity Profile | Reference |
| W-45 | Highly selective for CDK9. No significant degradation of other CDKs (CDK1, 2, 4, 6, 7, 8, 12, 13) observed at concentrations that induce maximal CDK9 degradation. | [1][2] |
| THAL-SNS-032 | Displays >15-fold selectivity for CDK9 over other CDKs (CDK1, 2, 7). | |
| dCDK9-202 | High selectivity for CDK9 degradation. No significant degradation of other CDKs was observed at early time points. | [3] |
The high selectivity of these PROTACs for CDK9 is a significant advantage, as it minimizes the potential for off-target effects that can arise from inhibiting multiple kinases.
Experimental Protocols
Western Blotting for CDK9 Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-468, MOLT-4, TC-71) are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CDK9 (and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the level of CDK9 is normalized to the loading control.
Downstream Pathway Analysis
Confirming the on-target activity of a CDK9 PROTAC also involves assessing its impact on downstream signaling pathways. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to transcriptional elongation of many genes, including the anti-apoptotic protein MCL-1 and the oncogene MYC.
Treatment with a potent CDK9 PROTAC is expected to lead to a decrease in the phosphorylation of RNA Pol II at Serine 2 and a subsequent reduction in the protein levels of MCL-1 and MYC. These downstream effects can be assessed by Western blotting using specific antibodies against p-RNA Pol II (Ser2), MCL-1, and MYC, providing further evidence of on-target engagement and functional consequences of CDK9 degradation.
Conclusion
The experimental data strongly support the potent and selective on-target activity of the CDK9 PROTAC W-45, derived from this compound. Its sub-nanomolar DC50 value and high selectivity for CDK9 position it as a promising candidate for further development. The comparative analysis with THAL-SNS-032 and dCDK9-202 highlights the varying potencies of different CDK9 degraders across different cellular contexts, underscoring the importance of thorough experimental validation. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
References
A Comparative Guide to the Pharmacokinetic Properties of (R)-PROTAC CDK9 Ligand-1 Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of PROTAC degraders based on the (R)-PROTAC CDK9 ligand-1, with a focus on quantitative data and experimental methodologies. The information presented is intended to assist researchers in evaluating and selecting promising candidates for further development.
Overview of this compound Based Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs based on the this compound are engineered to specifically target Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription that is implicated in various cancers. These degraders consist of a ligand that binds to CDK9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK9.
A notable example of a highly potent and selective CDK9 degrader derived from this ligand is compound 45 , as described in a 2021 study in the Journal of Medicinal Chemistry by Wei D, et al. This compound has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a leading this compound based degrader, compound 45, and provides a comparison with another CDK9 degrader, B03, for context. The data is derived from preclinical studies in mice.
| Parameter | Compound 45 (Intraperitoneal) | B03 (Intravenous) |
| Dose | 5.0 mg/kg | 5 mg/kg |
| Cmax (Maximum Concentration) | Data not available in provided search results | Data not available in provided search results |
| Tmax (Time to Maximum Concentration) | Data not available in provided search results | Data not available in provided search results |
| AUC (Area Under the Curve) | Data not available in provided search results | Data not available in provided search results |
| Half-life (t½) | Data not available in provided search results | >1.3 hours[2] |
| Bioavailability | Favorable oral bioavailability reported[3] | Data not available in provided search results |
Note: Specific quantitative values for Cmax, Tmax, and AUC for compound 45 were not available in the provided search results. The oral bioavailability of compound 45 was noted as favorable, but a numerical value was not provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on standard practices for evaluating PROTACs in preclinical models.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a CDK9 degrader following administration.
Animal Model: Female BALB/c nude mice (6-8 weeks old).
Administration:
-
Intraperitoneal (i.p.) Injection: The CDK9 degrader (e.g., compound 45) is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) and administered at a specified dose (e.g., 2.5 or 5.0 mg/kg).[4]
-
Intravenous (i.v.) Injection: The compound is formulated in a vehicle suitable for intravenous administration and injected at a specified dose (e.g., 5 mg/kg for B03).[2]
Sample Collection:
-
Blood samples are collected from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Pharmacokinetic Analysis: Plasma concentrations of the degrader are determined using LC-MS/MS. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as WinNonlin.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of the CDK9 degrader in plasma samples.
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 1:3 or 1:4 ratio of plasma to solvent).
-
Vortex the samples to ensure thorough mixing and precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and acetonitrile) for LC-MS/MS analysis.
LC-MS/MS System:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used for separation. A C18 column is commonly employed with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the analyte and an internal standard.
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analyte in the plasma samples.
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in the action and evaluation of CDK9 degraders are provided below.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-PROTAC CDK9 ligand-1
Researchers, scientists, and drug development professionals handling (R)-PROTAC CDK9 ligand-1 must adhere to stringent disposal protocols to ensure personal safety and environmental protection. As a potent research chemical, all waste generated from its use is considered hazardous and requires specialized management. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety practices for cytotoxic and hazardous compounds.
Disclaimer: This document provides guidance based on available safety data and general protocols for hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before handling and disposing of this compound.
Core Principles of Disposal
Effective management of waste for this compound is founded on the following principles:
-
Waste Minimization: Procure and prepare only the necessary quantities of the compound to minimize the generation of hazardous waste.[1]
-
Segregation: All materials contaminated with this compound must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[1][2]
-
Containment: Use designated, clearly labeled, and leak-proof containers for all waste streams.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.[1][3]
-
Incineration: The primary and required method for the disposal of this and similar compounds is high-temperature incineration by a licensed hazardous waste management facility.[1][3][4]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information | Source/Regulation |
| Chemical Name | This compound | N/A |
| CAS Number | 3031327-95-1 | [5] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [6] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [6] |
| Personal Protective Equipment (PPE) | Chemical-impermeable nitrile gloves (double-gloving is recommended), safety goggles with side shields, and a lab coat. | [3][7] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area. | [7] |
| Primary Disposal Method | High-temperature incineration by an approved waste disposal plant. | [3][6] |
| Spill Cleanup | Avoid dust formation. For solid spills, carefully collect the material. For liquid spills, absorb with inert material (e.g., vermiculite, sand). Collect all cleanup materials in a sealed container for hazardous waste. | [3][7][8] |
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe management of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, always wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
2. Waste Segregation and Collection:
-
Establish clearly marked hazardous waste containers in the immediate work area.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound.[1][8]
-
Procedure: Collect all solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[9] The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name "this compound," and the appropriate hazard symbols.[1]
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1][3] The container must be labeled "Hazardous Chemical Waste," with the chemical name and its approximate concentration.[1] Do not dispose of liquid waste down the drain.[1][2]
-
-
Sharps Waste:
-
Items: Needles, syringes, or any other sharp objects contaminated with the compound.
-
Procedure: Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled for chemotherapy or cytotoxic waste.[10]
-
3. Decontamination:
-
All non-disposable equipment and surfaces that may have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or a detergent solution) to remove any residual compound.[3][11]
-
Follow with a water rinse if appropriate.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[1][11]
-
4. Storage and Final Disposal:
-
Seal all waste containers when they are approximately three-quarters full to prevent spills.[11]
-
Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[1]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor for final disposal via incineration.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. securewaste.net [securewaste.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC CDK9 ligand-1|2411021-95-7|MSDS [dcchemicals.com]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling (R)-PROTAC CDK9 ligand-1
Essential Safety and Handling Guide for (R)-PROTAC CDK9 ligand-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling novel compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, a CDK9 ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to the safety procedures outlined below is critical to mitigate exposure risks and prevent environmental contamination.
Hazard Identification and Safety Data
A summary of key safety and chemical information is provided in the table below.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2411021-95-7[2][3] |
| Molecular Formula | C₂₀H₂₈N₆O[2][3][4] |
| Molecular Weight | 368.48 g/mol [3][4] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[3] |
| Storage | Store at -20°C[2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following PPE is recommended as a general guideline.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Two pairs of chemotherapy-rated nitrile gloves.[5] Gown/Lab Coat: A disposable, fluid-resistant gown.[5][6] Eye Protection: Safety glasses with side shields or chemical splash goggles.[5] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. Work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet.[5] Face Protection: A face shield may be necessary for splash protection.[5] |
| Handling Solutions | Gloves: Two pairs of chemotherapy-rated nitrile gloves.[5] Gown/Lab Coat: A disposable, fluid-resistant gown.[5][6] Eye Protection: Chemical splash goggles.[5] Face Protection: A face shield for splash protection.[5] |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls : Before handling, ensure a Safety Data Sheet (SDS) is readily accessible.[5] All work with the solid compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation of dust or aerosols.[5][7]
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Reconstitution : When handling the solid form, carefully weigh the required amount in a chemical fume hood. Avoid creating dust.[7] When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
Experimental Use : Use dedicated labware for handling this compound.[5] Avoid eating, drinking, or smoking in the work area.[8]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all work surfaces and equipment.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.[5]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Wear full personal protective equipment, including respiratory protection.[8]
-
Solid Spills : Carefully sweep or vacuum the material, avoiding dust generation.[8]
-
Liquid Spills : Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[9]
Collect all cleanup materials into a designated, sealed container for hazardous waste disposal.[7][9] Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by a thorough washing.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[8]
-
Waste Segregation : Segregate chemical waste by compatibility.[10]
-
Solid Waste : Collect unused powder and contaminated disposable labware (e.g., pipette tips, tubes, gloves) in a clearly labeled, sealed container for chemical waste.[9]
-
Liquid Waste : Collect solutions in a dedicated, sealed, and clearly labeled waste container.[9] Do not dispose of this chemical down the drain.[8][9]
-
Final Disposal : Dispose of all waste through an approved waste disposal facility in accordance with local, state, and federal regulations.[8][9]
Experimental Workflow and Signaling Pathway
PROTAC-Mediated Protein Degradation Workflow
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[11] They achieve this by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CDK9 ligand-1 - Immunomart [immunomart.com]
- 3. PROTAC CDK9 ligand-1|2411021-95-7|MSDS [dcchemicals.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. education.eviq.org.au [education.eviq.org.au]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs and Molecular Glues [astrazeneca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
